Carcinine Hydrochloride
Description
The exact mass of the compound this compound is 218.0934388 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFANGKSJPRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 | |
| Record name | Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57022-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Carcinine (β-alanylhistamine): A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) (β-alanylhistamine) is a naturally occurring dipeptide found in various mammalian tissues. Structurally similar to its well-studied analogue, carnosine (β-alanyl-L-histidine), carcinine exhibits significant antioxidant and neuroprotective properties. Its resistance to enzymatic hydrolysis by carnosinase, a key degrading enzyme of carnosine, suggests potentially higher bioavailability and prolonged therapeutic effects. This technical guide provides a comprehensive overview of the discovery and isolation of carcinine from biological sources, detailing the experimental protocols for its extraction and quantification. It also explores its known biological roles, metabolic pathways, and interactions with cellular signaling cascades. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are illustrated with detailed diagrams. This document serves as a foundational resource for researchers and professionals in pharmacology and drug development interested in the therapeutic potential of this intriguing biomolecule.
Discovery and Initial Isolation
While the renowned Russian biochemist Vladimir Gulevich discovered carnosine in meat extract at the beginning of the 20th century, the identification of its decarboxylated analogue, carcinine, in biological tissues came much later. Early studies in the 1970s and 1980s focused on the synthesis of carcinine and its effects on invertebrate physiology.
A pivotal moment in the history of carcinine in mammals was the 1990 study by Flancbaum and colleagues, which provided the first definitive evidence of its existence in various mammalian tissues. Using a sensitive high-performance liquid chromatography (HPLC) method, they identified and quantified carcinine in tissues from rats, guinea pigs, mice, and humans. This discovery established carcinine as an endogenous biomolecule in mammals and paved the way for further investigation into its physiological roles.
Prior to this, in 1988, O'Dowd and colleagues had developed HPLC methods for the detection of carnosine and other histidyl derivatives in cardiac and skeletal muscle, laying some of the analytical groundwork for subsequent studies.
Experimental Protocols for Isolation and Quantification
The isolation and quantification of carcinine from biological sources require precise and sensitive analytical techniques due to its relatively low concentrations compared to carnosine. HPLC is the most common method employed for this purpose.
Tissue Extraction
A general protocol for the extraction of carcinine from tissue samples is as follows:
-
Homogenization: Tissue samples are minced and homogenized in a suitable buffer, typically a cold acidic solution such as perchloric acid or a phosphate (B84403) buffer, to precipitate proteins and prevent enzymatic degradation.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: The resulting supernatant, containing carcinine and other small molecules, is carefully collected.
-
Purification (Optional): Depending on the complexity of the sample and the analytical method, a solid-phase extraction (SPE) step may be employed to further purify the extract and remove interfering substances.
High-Performance Liquid Chromatography (HPLC) Quantification
The method described by Flancbaum et al. (1990) for the quantification of carcinine serves as a foundational protocol:
-
Chromatographic System: A reverse-phase HPLC system is used.
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.
-
Detection: Detection is commonly achieved using pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine of carcinine to form a fluorescent product. The fluorescence is then measured by a fluorescence detector.
-
Quantification: Quantification is performed by comparing the peak area of the carcinine-OPA derivative in the sample to a standard curve generated with known concentrations of carcinine.
Caption: Hypothesized metabolic pathway of carcinine.
Signaling Pathways
The direct signaling pathways of carcinine are not as well-elucidated as those of carnosine. However, given its structural similarity to both carnosine and histamine (B1213489), its biological effects are likely mediated through multiple mechanisms.
-
Antioxidant and Cytoprotective Pathways: Like carnosine, carcinine is a potent antioxidant. It can scavenge reactive oxygen species (ROS) and reactive carbonyl species (RCS), such as 4-hydroxynonenal (B163490) (4-HNE). This activity suggests that carcinine may modulate cellular redox signaling. One key pathway implicated in the antioxidant response is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . While direct evidence for carcinine is still emerging, carnosine has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes.
-
Histaminergic System: Due to its structural similarity to histamine, carcinine has been shown to interact with the histaminergic system. Studies have indicated that carcinine can act as a selective ligand for the histamine H3 receptor. By interacting with histamine receptors, carcinine could potentially modulate neurotransmission and other physiological processes regulated by histamine.
-
Putative Receptor-Mediated Signaling: There is speculation that some of the effects of carnosine and its analogues could be mediated by specific cell surface receptors. For instance, some studies suggest that carnosine's immunomodulatory effects may involve interactions with receptors on macrophages. It is plausible that carcinine may also exert effects through yet-to-be-identified receptors.
dot
Caption: Potential signaling pathways of carcinine.
Conclusion and Future Directions
The discovery of carcinine in mammalian tissues has opened up new avenues for research into the biological roles of histidine-containing dipeptides. Its resistance to enzymatic degradation makes it a particularly attractive candidate for therapeutic development, potentially offering advantages over carnosine in terms of bioavailability and duration of action.
Future research should focus on several key areas:
-
Definitive Elucidation of Metabolic Pathways: Identifying the specific enzymes responsible for the biosynthesis and degradation of carcinine in mammals is crucial for understanding its regulation and for developing strategies to modulate its endogenous levels.
-
Identification of Specific Receptors and Signaling Cascades: Uncovering the direct molecular targets of carcinine, including any specific receptors, will provide a more complete picture of its mechanism of action and therapeutic potential.
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of carcinine are needed to inform its potential clinical applications.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the safety and efficacy of carcinine in various disease models, including neurodegenerative disorders, cardiovascular diseases, and conditions associated with oxidative stress.
Enzymatic Synthesis of Carcinine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) (β-alanyl-histamine), a structural analogue of carnosine, has garnered interest for its potential therapeutic applications. While chemical synthesis routes are established, enzymatic synthesis offers a promising green alternative with high specificity and milder reaction conditions. This technical guide outlines a prospective enzymatic pathway for the synthesis of carcinine, leveraging the catalytic machinery of enzymes known to synthesize carnosine. Furthermore, a standard protocol for the subsequent conversion of carcinine to its stable hydrochloride salt is detailed. This document provides a comprehensive theoretical framework and detailed experimental protocols to guide researchers in the development of a biocatalytic process for carcinine hydrochloride production.
Introduction
Carcinine, or β-alanyl-histamine, is a naturally occurring dipeptide-like molecule with demonstrated antioxidant and potential neuromodulatory activities. Its structural similarity to carnosine (β-alanyl-L-histidine) suggests that enzymes involved in carnosine metabolism may also recognize histamine (B1213489) as a substrate, paving the way for a biocatalytic synthesis route. Enzymatic synthesis is an attractive alternative to traditional chemical methods, offering advantages such as high selectivity, reduced environmental impact, and operation under mild conditions.[1]
This guide proposes a whole-cell biocatalysis approach for the synthesis of carcinine, followed by a straightforward chemical conversion to its hydrochloride salt for enhanced stability and solubility. The methodologies presented are based on established protocols for the enzymatic synthesis of carnosine, providing a solid foundation for the development of a novel biocatalytic process for carcinine production.
Proposed Enzymatic Synthesis Pathway of Carcinine
The proposed enzymatic synthesis of carcinine involves the condensation of β-alanine and histamine. This reaction is analogous to the synthesis of carnosine, where β-alanine is condensed with L-histidine. Two primary classes of enzymes are considered for this biocatalytic transformation: Carnosine Synthase (EC 6.3.2.11) and certain β-Aminopeptidases .
While carnosine synthase is the natural catalyst for carnosine formation, its substrate specificity towards histamine would need to be experimentally verified. A more versatile and readily applicable approach, based on available literature, is the use of β-aminopeptidases in a whole-cell biocatalyst system.[2][3] These enzymes have been shown to catalyze the formation of peptide bonds under specific conditions.[4]
The proposed reaction is as follows:
β-Alanine + Histamine ---(Enzyme)---> Carcinine + H₂O
Experimental Protocols
This section details the proposed experimental protocols for the enzymatic synthesis of carcinine using a whole-cell biocatalyst approach, followed by the conversion to this compound.
Whole-Cell Biocatalyst Preparation
The use of whole-cell biocatalysts offers several advantages, including the elimination of tedious enzyme purification steps and the inherent presence of necessary cofactors.[5][6] A recombinant Escherichia coli strain overexpressing a suitable β-aminopeptidase, such as DmpA from Ochrobactrum anthropi, is proposed.[2][3]
Protocol:
-
Gene Synthesis and Cloning: Synthesize the gene encoding the selected β-aminopeptidase, codon-optimized for E. coli expression. Clone the gene into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7 promoter).
-
Transformation: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue the cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
The resulting cell paste can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.
-
Enzymatic Synthesis of Carcinine
This protocol is adapted from optimized conditions for L-carnosine synthesis using a whole-cell biocatalyst.[2][3]
Reaction Components:
-
β-Alanine
-
Histamine dihydrochloride (B599025) (or free base, with pH adjustment)
-
Whole-cell biocatalyst (recombinant E. coli)
-
Reaction Buffer (e.g., 100 mM Sodium Carbonate Buffer)
Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve β-alanine and histamine in the reaction buffer.
-
pH Adjustment: Adjust the pH of the substrate solution to the optimal range for the β-aminopeptidase (typically pH 9-10).[2][7]
-
Initiation of Reaction: Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the synthesis.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation.[7]
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for carcinine formation using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Termination and Product Recovery:
-
Once the reaction has reached completion (or equilibrium), terminate it by separating the biocatalyst from the reaction mixture through centrifugation or filtration.
-
The supernatant containing the synthesized carcinine can then be collected for purification.
-
Purification of Carcinine
-
Clarification: Further clarify the supernatant by microfiltration to remove any remaining cell debris.
-
Chromatographic Separation: Purify carcinine from the clarified supernatant using ion-exchange chromatography.
-
Load the supernatant onto a strong cation exchange column.
-
Wash the column with a low-ionic-strength buffer to remove unreacted β-alanine and other impurities.
-
Elute the bound carcinine using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).
-
-
Desalting and Lyophilization:
-
Collect the fractions containing pure carcinine and desalt them using size-exclusion chromatography or dialysis.
-
Lyophilize the desalted solution to obtain pure carcinine as a solid.
-
Conversion to this compound
The final step is the conversion of the purified carcinine free base to its more stable hydrochloride salt.[8][9][10]
Protocol:
-
Dissolution: Dissolve the purified carcinine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol (B145695) or isopropanol).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in dioxane or isopropanol) dropwise until the pH of the solution becomes acidic (pH 2-3).
-
Precipitation and Crystallization: The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of the cold anhydrous solvent.
-
Dry the this compound product under vacuum to remove any residual solvent.
-
Quantitative Data Presentation
As the enzymatic synthesis of carcinine is a proposed pathway, quantitative data from the closely related enzymatic synthesis of L-carnosine is presented below to provide a benchmark for expected outcomes.
| Parameter | Value | Reference |
| Enzyme | β-Aminopeptidase (DmpA) | [2] |
| Biocatalyst | Recombinant E. coli (whole-cell) | [2] |
| Substrates | β-Alanine-amide, L-Histidine | [2] |
| Optimal pH | 9.0 - 10.0 | [2][7] |
| Optimal Temperature | 30 - 45°C | [7] |
| Substrate Ratio (His:β-Ala) | 5:1 to 80:1 | [2] |
| Reaction Time | 4.5 - 24 hours | [2][11] |
| Reported Yield (L-Carnosine) | Up to 71% | [2] |
| Product Titer (L-Carnosine) | Up to 3.7 g/L | [12] |
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the existing knowledge on carnosine synthesis, a viable and environmentally friendly biocatalytic route is proposed. The detailed experimental protocols for whole-cell biocatalyst preparation, enzymatic synthesis, product purification, and conversion to the hydrochloride salt offer a clear roadmap for researchers in this field. The provided quantitative data from analogous reactions serve as a valuable reference for process optimization. Further experimental validation is required to determine the optimal conditions and efficiency of the proposed pathway for carcinine production. This approach holds significant potential for the sustainable and efficient manufacturing of this compound for various applications in the pharmaceutical and drug development industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for L-Carnosine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple enzymatic procedure for L-carnosine synthesis: whole-cell biocatalysis and efficient biocatalyst recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Carcinine Hydrochloride in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) (β-alanylhistamine), a structural analog of carnosine, is an endogenous dipeptide found in various mammalian tissues.[1] Its biosynthesis is intrinsically linked to the metabolic pathways of its constituent precursors, β-alanine and histamine (B1213489). This technical guide provides a comprehensive overview of the current understanding of carcinine hydrochloride biosynthesis in mammals, detailing the enzymatic pathways, key substrates, and regulatory considerations. This document is intended to serve as a resource for researchers investigating the physiological roles of carcinine and its potential as a therapeutic agent.
Introduction
Carcinine has been identified in a range of mammalian tissues, including those of rats, guinea pigs, mice, and humans.[1] It is considered part of the broader carnosine-histidine-histamine metabolic network.[1] While the physiological functions of carcinine are still under investigation, its antioxidant and neuroprotective properties suggest potential roles in cellular defense and signaling. This guide focuses on the core of its formation: the biosynthetic process within mammalian cells.
The Biosynthetic Pathway of Carcinine
The primary pathway for carcinine biosynthesis involves the enzymatic condensation of β-alanine and histamine. This reaction is catalyzed by an ATP-dependent ligase. While a specific "carcinine synthase" has been described in invertebrates, in mammals, this activity is strongly suggested to be a function of carnosine synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).
The Precursors
-
β-Alanine: This non-proteinogenic β-amino acid is the rate-limiting precursor for the synthesis of carnosine and, by extension, likely for carcinine.[2] Its availability is a key regulatory point in the biosynthetic pathway.
-
Histamine: This biogenic amine is produced from the decarboxylation of the amino acid L-histidine by the enzyme histidine decarboxylase (HDC). Histamine is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.
The Enzymatic Reaction
The synthesis of carcinine is an ATP-dependent process where β-alanine and histamine are joined by a peptide bond.
β-alanine + Histamine + ATP → Carcinine + ADP + Pi
While direct evidence for histamine as a substrate for mammalian CARNS1 is an active area of research, the structural similarity between histamine and L-histidine makes this a highly plausible mechanism.
Figure 1: Proposed biosynthetic pathway of carcinine in mammalian tissues.
Quantitative Data
Quantitative data on endogenous carcinine levels in mammalian tissues are limited. However, its presence has been confirmed in multiple species. The concentration of its precursors, β-alanine and histamine, can vary significantly between tissues.
| Compound | Tissue | Species | Concentration | Reference |
| Carcinine | Retina | Mouse | ~5 ± 1.1 ng/retina (following oral administration) | [3] |
| Intestines | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |
| Kidney | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |
| Liver | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |
| Myocardium | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |
| Pituitary Gland | Rat, Guinea Pig, Mouse, Human | Present (quantification not specified) | [1] | |
| β-Alanine | Skeletal Muscle | Human | 2-5 mM | |
| Brain | Rat | ~0.05-0.1 µmol/g | ||
| Histamine | Brain | Rat | ~50-100 ng/g | |
| Skin | Human | ~10-100 µg/g | ||
| Stomach | Human | ~10-150 µg/g |
Note: Precursor concentrations are approximate and can vary based on physiological conditions and analytical methods.
Experimental Protocols
Experimental Workflow for Carcinine Biosynthesis Analysis
Figure 2: General experimental workflow for the analysis of carcinine biosynthesis.
Detailed Protocol for In Vitro Carcinine Synthase Assay
This protocol is adapted from established methods for carnosine synthase activity and is designed to detect the synthesis of carcinine from β-alanine and histamine.
Materials:
-
Mammalian tissue (e.g., brain, skeletal muscle)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
β-alanine solution (100 mM)
-
Histamine dihydrochloride (B599025) solution (100 mM)
-
ATP solution (100 mM)
-
MgCl₂ solution (1 M)
-
Perchloric acid (PCA), 10% (v/v)
-
Potassium carbonate (K₂CO₃), 2 M
-
HPLC-grade water and acetonitrile
-
Formic acid
-
This compound standard
-
Internal standard (e.g., isotopic labeled carcinine)
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest on ice.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 100 µL, add:
-
50 µL of assay buffer
-
10 µL of cytosolic fraction (containing a known amount of protein, e.g., 100-500 µg)
-
10 µL of 100 mM β-alanine (final concentration 10 mM)
-
10 µL of 100 mM histamine (final concentration 10 mM)
-
10 µL of 100 mM ATP (final concentration 10 mM)
-
1 µL of 1 M MgCl₂ (final concentration 10 mM)
-
Adjust volume to 100 µL with water if necessary.
-
-
Include control reactions lacking one of the substrates or ATP to determine background levels.
-
Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 25 µL of 10% PCA.
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding an appropriate volume of 2 M K₂CO₃.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Collect the supernatant for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution to separate carcinine from other components.
-
Detect carcinine using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific precursor and product ion transitions for carcinine and the internal standard should be optimized.
-
Quantify the amount of carcinine produced by comparing the peak area to a standard curve of this compound.
-
Regulation of Carcinine Biosynthesis
The biosynthesis of carcinine is likely regulated at several levels, primarily through the availability of its precursors and the activity of the synthesizing enzyme.
References
- 1. Existence of carcinine, a histamine-related compound, in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influences of Beta-Alanine and l-Histidine Supplementation on Growth Performance, Meat Quality, Carnosine Content, and mRNA Expression of Carnosine-Related Enzymes in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Carcinine in Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310) (β-alanylhistamine) is a naturally occurring imidazole (B134444) dipeptide, structurally related to the more extensively studied carnosine (β-alanyl-L-histidine). While the physiological roles of carnosine as an antioxidant, pH buffer, and anti-glycating agent are well-documented in vertebrates, the natural occurrence and function of carcinine in marine invertebrates remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current state of knowledge regarding carcinine in marine invertebrates, with a focus on its quantitative distribution, analytical methodologies, and putative biological roles. The information presented herein is intended to serve as a foundational resource for researchers in marine biology, pharmacology, and drug discovery seeking to investigate this intriguing molecule.
Quantitative Occurrence of Carcinine in Marine Invertebrates
The available quantitative data on the natural occurrence of carcinine in marine invertebrates is notably sparse. To date, the most definitive and quantitative evidence comes from a study on the common shore crab, Carcinus maenas. Research has identified and quantified carcinine in the cardiac tissue of this crustacean, suggesting a potential physiological role within this organ.
A broader investigation into the presence of histidine-containing dipeptides (HCDs) in 38 aquatic species, including six molluscs and six crustaceans, found that the majority of the invertebrate species analyzed did not contain detectable levels of these compounds[1][2]. The one exception was the sepia Uroteuthis chinensis[1][2]. This finding, seemingly in contrast with the specific detection of carcinine in Carcinus maenas, underscores the sporadic and species-specific distribution of these dipeptides among marine invertebrates. It is plausible that the occurrence of carcinine is limited to specific taxa or even to particular tissues within an organism, highlighting the need for more targeted and sensitive analytical approaches in future studies.
Table 1: Quantitative Data on Carcinine in Marine Invertebrates
| Phylum | Species | Tissue | Concentration | Method of Analysis | Reference |
| Arthropoda | Carcinus maenas | Cardiac Tissue | 22.1 µg/mL (dry weight) | Ion-exchange chromatography and spectrophotometry | [3] |
Experimental Protocols for the Determination of Carcinine
The accurate detection and quantification of carcinine in complex biological matrices require robust analytical methodologies. The following protocols provide a historical and a modern approach to the analysis of carcinine and related imidazole compounds.
Protocol 1: Ion-Exchange Chromatography and Spectrophotometric Quantification of Carcinine in Carcinus maenas Heart Tissue (Arnould & Tankosic, 1980)
This method, while foundational, utilizes classical biochemical techniques.
1. Tissue Extraction:
-
Excise cardiac tissue from Carcinus maenas.
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate (B84403) buffer).
-
Deproteinize the homogenate using a suitable precipitating agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
2. Ion-Exchange Chromatography:
-
Pack a chromatography column with a suitable ion-exchange resin (e.g., Dowex 50).
-
Equilibrate the column with a starting buffer of a specific pH.
-
Load the deproteinized tissue extract onto the column.
-
Elute the compounds using a pH or salt gradient. Carcinine is separated from other compounds based on its charge characteristics.
-
Collect fractions and monitor for the presence of carcinine.
3. Spectrophotometric Titration:
-
To the fractions containing carcinine, add sulfanilamide (B372717) in a basic solution to form an azo derivative.
-
Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.
-
Quantify the concentration of carcinine by comparing the absorbance to a standard curve prepared with known concentrations of carcinine.
Protocol 2: A Modern Approach using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Imidazole Dipeptides
1. Sample Preparation and Extraction:
-
Homogenize 100-200 mg of marine invertebrate tissue in a suitable solvent, such as 85:15 (v:v) acetonitrile (B52724):water with 1% formic acid[4].
-
Sonicate the homogenate to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances[4].
2. HPLC Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like carcinine.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale separations.
-
Injection Volume: 5-10 µL of the extracted sample.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for imidazole compounds.
-
Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique for quantification. This involves monitoring a specific precursor ion (the molecular ion of carcinine) and a specific product ion generated by its fragmentation.
-
Quantification: A standard curve is generated using a certified carcinine standard. An internal standard (e.g., a stable isotope-labeled version of carcinine) should be used to correct for matrix effects and variations in instrument response.
Potential Signaling and Biosynthetic Pathways
Direct evidence for signaling and biosynthetic pathways of carcinine in marine invertebrates is currently lacking. However, by examining the metabolism of related compounds, we can propose hypothetical pathways that can guide future research.
Hypothetical Biosynthesis of Carcinine
Carcinine is the decarboxylated form of carnosine. Therefore, its biosynthesis is likely linked to the pathways of its precursors, β-alanine and histamine (B1213489), or through the direct decarboxylation of carnosine.
-
Pathway 1: Synthesis from β-alanine and Histamine: This pathway is analogous to the synthesis of carnosine from β-alanine and L-histidine, catalyzed by carnosine synthase (CARNS1), an ATP-grasp domain-containing protein[5][6]. In this hypothetical pathway for carcinine, a similar enzyme would ligate β-alanine and histamine. Histamine itself is produced from the decarboxylation of L-histidine by histidine decarboxylase.
-
Pathway 2: Decarboxylation of Carnosine: Carcinine could also be formed through the direct decarboxylation of carnosine. This would require a specific carnosine decarboxylase enzyme, the existence of which has not yet been demonstrated in marine invertebrates.
Potential Role in Neurotransmission
In the fruit fly Drosophila melanogaster, carcinine plays a crucial role in the recycling of histamine at the photoreceptor synapse[7]. In this system, histamine released into the synaptic cleft is taken up by glial cells and converted to carcinine by the enzyme Ebony. Carcinine is then transported back into the photoreceptor neuron, where it is hydrolyzed back to histamine by the enzyme Tan[7]. While Drosophila is not a marine invertebrate, this well-characterized pathway provides a compelling hypothesis for the function of carcinine in the nervous systems of marine invertebrates where histamine is a neurotransmitter.
Future Directions and Conclusion
The study of carcinine in marine invertebrates is in its infancy. The confirmed presence of this molecule in Carcinus maenas opens up numerous avenues for future research. Key areas that warrant investigation include:
-
Broad-Scale Screening: A systematic screening of a diverse range of marine invertebrate species from different phyla is necessary to understand the taxonomic distribution of carcinine.
-
Development of Sensitive Analytical Methods: The development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for the accurate quantification of carcinine in various tissues.
-
Functional Studies: Investigating the physiological roles of carcinine in marine invertebrates, particularly in the nervous and cardiovascular systems, could reveal novel biological functions.
-
Enzymatic and Genetic Studies: The identification and characterization of the enzymes involved in carcinine biosynthesis and degradation will provide a deeper understanding of its metabolic pathways.
References
- 1. vliz.be [vliz.be]
- 2. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of aquatic species from east China sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Titration method for determination of carcinine (beta-alanyl-histamine). Application to the heart of Carcinus maenas (L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosine synthase - Wikipedia [en.wikipedia.org]
- 7. The Role of Carcinine in Signaling at the Drosophila Photoreceptor Synapse | PLOS Genetics [journals.plos.org]
Carcinine Hydrochloride: A Multifaceted Molecule with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) hydrochloride (β-alanylhistamine dihydrochloride) is a naturally occurring imidazole-containing dipeptide derivative with a growing body of evidence supporting its diverse biochemical and physiological roles. This technical guide provides a comprehensive overview of the multifaceted nature of carcinine hydrochloride, focusing on its potent antioxidant properties, its function as a histamine (B1213489) H3 receptor antagonist, and its emerging role in the modulation of critical cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key molecular interactions to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Carcinine, structurally similar to the well-studied dipeptide carnosine, is distinguished by the substitution of L-histidine with histamine.[1] This seemingly minor structural modification confers unique physicochemical and biological properties, including enhanced stability against enzymatic degradation by carnosinase.[2] This increased bioavailability positions carcinine as a promising therapeutic agent for a range of pathologies underpinned by oxidative stress, neuroinflammation, and metabolic dysregulation. This guide will delve into the core biochemical and physiological functions of this compound, presenting a detailed analysis of its mechanisms of action and potential therapeutic applications.
Biochemical and Physiological Roles
Potent Antioxidant and Cytoprotective Agent
This compound exhibits robust antioxidant activity through multiple mechanisms, making it a formidable scavenger of reactive oxygen species (ROS) and a protector against oxidative damage.
2.1.1. Direct Radical Scavenging and Inhibition of Lipid Peroxidation
Carcinine is an effective scavenger of highly damaging hydroxyl radicals (•OH).[3][4] Its imidazole (B134444) ring is capable of directly quenching these reactive species, thereby preventing damage to vital cellular components.[5] Furthermore, carcinine has been demonstrated to inhibit lipid peroxidation, a destructive chain reaction that compromises the integrity of cellular membranes.[3][4]
Quantitative Data on Antioxidant Activity
| Assay | Analyte | Effective Concentration/IC50 | Experimental System |
| Lipid Peroxidation Inhibition | Linoleic Acid | 10-25 mM | Iron-ascorbate induced peroxidation |
| Lipid Peroxidation Inhibition | Phosphatidylcholine Liposomes | 10-25 mM | Hemoglobin-activated peroxidation |
| 4-Hydroxynonenal (B163490) (4-HNE) Scavenging | 4-HNE | IC50: 33.2 ± 0.6 µg/µL | In vitro incubation with retinal proteins |
2.1.2. Scavenging of Cytotoxic Aldehydes
A significant aspect of carcinine's cytoprotective effect is its ability to scavenge toxic byproducts of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).[6][7] 4-HNE is a highly reactive aldehyde that can form adducts with proteins, leading to cellular dysfunction and apoptosis. Carcinine effectively forms an adduct with 4-HNE, neutralizing its toxicity.[6][7]
Histamine H3 Receptor Antagonism
Modulation of Cellular Signaling Pathways
Emerging evidence, primarily from studies on its analogue carnosine, suggests that carcinine may modulate key signaling pathways involved in cellular metabolism, inflammation, and survival.
2.3.1. mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[9] Studies on carnosine have shown that it can inhibit the Akt/mTOR/p70S6K signaling pathway, which is often dysregulated in cancer.[4] Given the structural similarity, it is plausible that carcinine may exert similar effects, representing a potential avenue for anti-cancer drug development.
2.3.2. NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[10][] Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers.[12] Carnosine has been shown to suppress the NF-κB signaling pathway, suggesting that carcinine may also possess anti-inflammatory properties through this mechanism.[13]
Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating the biochemical and physiological effects of this compound.
Antioxidant Activity Assays
3.1.1. Inhibition of Lipid Peroxidation Assay (TBARS Assay)
-
Principle: This assay measures the formation of malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Methodology:
-
Prepare a lipid-rich substrate (e.g., linoleic acid emulsion or liposomes).
-
Induce lipid peroxidation using an initiator (e.g., FeSO4/ascorbate).
-
Incubate the substrate with and without various concentrations of this compound.
-
Stop the reaction and add TBA reagent.
-
Heat the samples to allow for color development.
-
Measure the absorbance at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation.[4]
-
3.1.2. 4-Hydroxynonenal (4-HNE) Scavenging Assay
-
Principle: This assay quantifies the ability of carcinine to prevent the formation of 4-HNE-protein adducts.
-
Methodology:
-
Incubate retinal protein extracts with 4-HNE in the presence and absence of varying concentrations of this compound.
-
After incubation, quantify the amount of 4-HNE-protein adducts using a dot-blot analysis with an anti-HNE antibody.
-
The signal intensity is inversely proportional to the scavenging activity of carcinine.
-
The IC50 value can be determined by plotting the percentage of adduct formation against the carcinine concentration.[6][7]
-
Histamine H3 Receptor Binding Assay
-
Principle: A competitive radioligand binding assay is used to determine the affinity of this compound for the H3 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[14][15]
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing Molecular Interactions
Caption: Antioxidant mechanisms of this compound.
Caption: Carcinine's role as a histamine H3 receptor antagonist.
Caption: Postulated inhibitory effect of carcinine on the mTOR pathway.
Caption: Postulated inhibitory effect of carcinine on the NF-κB pathway.
Conclusion and Future Directions
This compound is a promising multifunctional molecule with significant therapeutic potential. Its robust antioxidant and cytoprotective properties, combined with its activity as a histamine H3 receptor antagonist, make it a compelling candidate for the development of novel treatments for neurodegenerative disorders, inflammatory conditions, and metabolic diseases. While the direct effects of this compound on signaling pathways such as mTOR and NF-κB require further investigation, the existing data on its analogue, carnosine, provides a strong rationale for continued research in this area. Future studies should focus on elucidating the precise molecular mechanisms of carcinine's action, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluating its efficacy in preclinical models of disease. Such research will be instrumental in translating the therapeutic promise of this compound into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of L-carnitine. | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine Hydrochloride: A Technical Overview of its Antagonistic Activity at the Histamine H3 Receptor
Abstract
Carcinine (B1662310), or β-alanyl-L-histamine, is a naturally occurring dipeptide and a metabolite of L-histidine. It is recognized as a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. This document provides a detailed technical overview of carcinine hydrochloride, focusing on its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways associated with H3R antagonism.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic nerve terminals in the central nervous system. Its activation by histamine leads to the inhibition of neurotransmitter release, including histamine itself, acetylcholine, norepinephrine, and serotonin. This autoinhibitory feedback mechanism makes the H3R a critical target for modulating histaminergic neurotransmission and related physiological processes such as wakefulness, cognition, and metabolic regulation. Antagonists of the H3R block this feedback loop, thereby increasing the synthesis and release of histamine, which has pro-cognitive and wake-promoting effects.
This compound: A Profile
Carcinine is an imidazole-containing dipeptide found in the mammalian brain and other tissues. As the hydrochloride salt, its solubility and stability are enhanced for experimental use. Structurally similar to histamine, it interacts with histaminergic systems but exhibits a distinct pharmacological profile. Notably, it acts as a potent antagonist at the H3 receptor while showing weaker or no significant activity at other histamine receptor subtypes (H1, H2, H4). This selectivity makes it a valuable tool for studying the physiological roles of the H3R.
Mechanism of Action and Signaling Pathways
As an H3R antagonist, carcinine binds to the receptor but does not elicit the conformational change necessary for G-protein activation. Instead, it competitively blocks histamine from binding, thereby preventing the receptor's constitutive activity and inhibitory downstream signaling.
The H3 receptor couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels. Carcinine's antagonism prevents these events from occurring.
Carcinine Hydrochloride's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) (β-alanylhistamine), a natural imidazole-containing dipeptide and a structural analog of carnosine, is emerging as a molecule of significant interest due to its potent antioxidant and neuroprotective properties. Its interaction with cellular membranes is a critical aspect of its biological activity, encompassing both direct physicochemical effects on the lipid bilayer and the modulation of membrane-associated signaling pathways. This technical guide provides an in-depth analysis of the current understanding of carcinine hydrochloride's engagement with cellular membranes. It consolidates quantitative data on its antioxidant efficacy and receptor affinity, details relevant experimental protocols for its study, and visualizes key signaling pathways. A primary mechanism of membrane interaction is the potent scavenging of lipid peroxidation byproducts, such as 4-hydroxynonenal (B163490) (4-HNE), thereby preserving membrane integrity. Additionally, carcinine functions as a selective antagonist of the histamine (B1213489) H3 receptor, directly implicating it in the modulation of neurotransmitter release and neuronal signaling cascades. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of carcinine.
Introduction
The cellular membrane is not merely a passive barrier but a dynamic interface that orchestrates a vast array of physiological processes. The integrity and fluidity of the lipid bilayer are paramount for cellular function, and their disruption by oxidative stress is a hallmark of numerous pathologies. Lipid peroxidation, a chain reaction of oxidative degradation of lipids, generates cytotoxic aldehydes like 4-hydroxynonenal (4-HNE), which can covalently modify membrane proteins and lipids, leading to cellular dysfunction and apoptosis.
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide with notable resistance to enzymatic hydrolysis by carnosinase, giving it a potential bioavailability advantage over its more extensively studied counterpart, carnosine.[1][2] Its primary mode of interaction with cellular membranes is indirect, through its powerful antioxidant and radical-scavenging activities that protect the lipid bilayer from oxidative damage.[1][3][4] Furthermore, carcinine has been identified as a selective antagonist for the presynaptic histamine H3 receptor, a G protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters in the central nervous system.[5][6] This dual functionality—a membrane-protecting antioxidant and a neuromodulatory ligand—makes carcinine a compelling candidate for therapeutic development.
This guide will explore these interactions in detail, presenting the quantitative data that defines its efficacy, outlining the experimental methodologies required to probe its mechanisms, and illustrating the signaling pathways it modulates.
Quantitative Data on Carcinine Interactions
The efficacy of carcinine in its interactions related to the cellular membrane can be quantified through its antioxidant capacity and its receptor binding affinity. The following tables summarize the key data available in the scientific literature.
Table 1: Antioxidant and Protective Activities of Carcinine
| Parameter | Value/Efficacy | Experimental Context | Source(s) |
| Inhibition of 4-HNE Adduct Formation (IC50) | 33.2 ± 0.6 µg/µL | Inhibition of 4-hydroxynonenal (4-HNE) adduct formation with retinal proteins in vitro. | [7][8] |
| Inhibition of Linoleic Acid Peroxidation | Effective at 10-25 mM | Assessed by measuring the inhibition of thiobarbituric acid reactive substance (TBARS) formation in an iron/ascorbate-induced peroxidation system. | [1][3] |
| Inhibition of Phosphatidylcholine Liposomal Peroxidation | Effective at 10-25 mM | Assessed via TBARS assay in an artificial liposomal membrane system, demonstrating direct protection of a lipid bilayer. | [1][3] |
| Hydroxyl Radical (•OH) Scavenging | Good Scavenger | Measured via iron-dependent radical damage to deoxyribose, showing protective effects comparable to carnosine. | [1][3] |
Table 2: Receptor Binding Affinity of Carcinine
| Receptor Subtype | Binding Affinity (Ki) | Radioligand Displaced | Tissue Source | Source(s) |
| Histamine H3 | 0.2939 ± 0.2188 µM | [³H]Nα-methylhistamine | Rat Forebrain Membranes | [5] |
| Histamine H2 | 365.3 ± 232.8 µM | [¹²⁵I]iodoaminopotentidine | Guinea-Pig Brain Membranes | [5] |
| Histamine H1 | 3621.2 ± 583.9 µM | [³H]pyrilamine | Rat Forebrain Membranes | [5] |
Signaling Pathway Interactions
Carcinine's influence on cellular function is mediated through distinct signaling pathways. Its established role as a histamine H3 receptor antagonist directly impacts neuronal signaling. Furthermore, based on the activity of its close structural analog, carnosine, potential roles in modulating the Nrf2 and mTOR pathways are hypothesized.
Histamine H3 Receptor Antagonism
Carcinine acts as a selective antagonist/inverse agonist at the presynaptic histamine H3 receptor (H3R). In its basal state, the H3R constitutively inhibits histamine synthesis and release. By blocking this receptor, carcinine disinhibits the histaminergic neuron, leading to increased synthesis and release of histamine and other neurotransmitters like serotonin.[5] This action is crucial for its potential effects on cognition and wakefulness.
Hypothesized Nrf2 Pathway Activation
While not yet directly demonstrated for carcinine, its analog carnosine is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9][10] It is plausible that carcinine shares this capability. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaterapeutica.it [clinicaterapeutica.it]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Carcinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) hydrochloride, also known as β-alanylhistamine dihydrochloride, is a naturally occurring dipeptide analogue of L-carnosine. It has garnered significant interest in the scientific community due to its notable biological activities, primarily as a selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to carcinine hydrochloride. Detailed experimental protocols for its synthesis, purification, and characterization by various spectroscopic techniques are presented. Furthermore, the guide elucidates the signaling pathways modulated by this compound in its capacity as a histamine H3 receptor inverse agonist. All quantitative data have been summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz.
Chemical Structure and Identification
Carcinine is structurally similar to carnosine, differing by the absence of the carboxyl group on the histidine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride[1] |
| Synonyms | Carcinine dihydrochloride, Decarboxy carnosine hydrochloride, β-Alanylhistamine dihydrochloride, Alistin |
| CAS Number | 57022-38-5[2][3] |
| Molecular Formula | C₈H₁₆Cl₂N₄O (also written as C₈H₁₄N₄O · 2HCl)[1] |
| Molecular Weight | 255.14 g/mol [2][3] |
| SMILES String | C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl[1] |
| InChI Key | ZQTUNIWBUQUKAM-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | Not explicitly reported in the searched literature. |
| Solubility | Water: >15 mg/mL[3] Methanol, Ethanol (B145695), DMSO: Soluble (qualitative)[5][6][7][8] |
| Stability | More stable than L-carnosine under specific physiological conditions.[4] Store desiccated at -20°C.[3] |
Synthesis and Purification
A common method for the synthesis of carcinine involves the coupling of a protected β-alanine derivative with histamine.
Synthesis Protocol: Condensation of Boc-β-alanine with Histamine
This protocol is based on the general principle of peptide synthesis.[9]
Experimental Workflow: Synthesis of Carcinine
References
- 1. Decarboxy carnosine hydrochloride | C8H16Cl2N4O | CID 6419997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 4. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Carcinine (beta-alanyl-histamine): rapid synthesis and action on vertebrate blood pressure] [pubmed.ncbi.nlm.nih.gov]
Carcinine Hydrochloride: A Comprehensive Technical Guide on its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) hydrochloride (β-alanylhistamine) is a naturally occurring imidazole (B134444) dipeptide with significant neuromodulatory properties. This technical guide provides an in-depth analysis of carcinine's primary role in neurotransmission as a potent and selective histamine (B1213489) H3 receptor antagonist. By blocking the inhibitory presynaptic H3 autoreceptors, carcinine enhances the synthesis and release of histamine in the central nervous system. This action subsequently modulates the release of other key neurotransmitters, including serotonin, and has been shown to have no significant direct effect on dopamine (B1211576) release. This guide summarizes the quantitative data on its receptor binding affinity, its impact on histamine metabolism, and its downstream effects on other neurotransmitter systems. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in neurology and pharmacology.
Introduction
Carcinine, a structural analog of carnosine where histidine is replaced by histamine, is an endogenous dipeptide found in various mammalian tissues, including the brain[1]. Its unique structure confers a high resistance to degradation by carnosinase, enhancing its bioavailability compared to carnosine[2]. While initially investigated for its antioxidant properties[3][4][5], recent research has highlighted its significant role in neurotransmission, primarily through its interaction with the histamine H3 receptor[6][7].
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system[1]. As an antagonist at this receptor, carcinine effectively disinhibits histaminergic neurons, leading to increased histamine levels and subsequent modulation of other neurotransmitter systems. This mechanism of action positions carcinine as a compound of interest for therapeutic applications in conditions where cognitive enhancement and wakefulness are desired.
This guide will provide a detailed examination of the pharmacology of carcinine hydrochloride, focusing on its mechanism of action in neurotransmission, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Receptor Binding Affinity of Carcinine
| Receptor Subtype | Ki (μM) |
| Histamine H3 | 0.2939 ± 0.2188 |
| Histamine H1 | 3621.2 ± 583.9 |
| Histamine H2 | 365.3 ± 232.8 |
| Data from Chen et al. (2004)[7][8] |
Table 2: Effect of Carcinine on Histamine Metabolism in Mouse Cortex
| Treatment | Histidine Decarboxylase (HDC) Activity (pmol/mg protein/min) | Brain Histamine Levels (% of Control) |
| Control | 0.186 ± 0.069 | 100% |
| Carcinine (20 mg/kg) | 0.227 ± 0.009 | 55.4% (at 60 min post-injection) |
| Data from Chen et al. (2004)[7][8] |
Table 3: Effect of Carcinine on Neurotransmitter Release from Mouse Cortex Slices
| Neurotransmitter | Carcinine Concentration (μM) | % Increase in Release |
| Serotonin (5-HT) | 20 | Significant Increase |
| Serotonin (5-HT) | 50 | Significant Increase |
| Dopamine | Not specified | No apparent effect |
| Data from Chen et al. (2004)[7][8] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action in the central nervous system is the antagonism of the histamine H3 receptor. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of carcinine as a histamine H3 receptor antagonist.
As depicted, carcinine blocks the H3 autoreceptor, preventing the Gi/o protein-mediated inhibition of adenylate cyclase. This leads to an increase in cAMP levels, promoting the synthesis (via increased HDC activity) and release of histamine into the synaptic cleft. The elevated synaptic histamine can then act on postsynaptic H1 and H2 receptors, mediating various downstream physiological effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of carcinine's effects on neurotransmission.
Radioligand Binding Assay for Histamine Receptors
This protocol is used to determine the binding affinity (Ki) of carcinine for different histamine receptor subtypes.
Caption: Experimental workflow for a radioligand binding assay.
Methodology Details:
-
Membrane Preparation: Brain tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [3H]Nα-methylhistamine for H3 receptors) and varying concentrations of carcinine.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of carcinine that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Measurement of Histidine Decarboxylase (HDC) Activity
This assay quantifies the rate of histamine synthesis from its precursor, histidine.
Caption: Experimental workflow for measuring HDC activity.
Methodology Details:
-
Reaction: Brain tissue homogenate is incubated with radiolabeled L-[14C]histidine and the cofactor pyridoxal-5'-phosphate.
-
CO2 Trapping: The [14C]O2 produced by the decarboxylation of histidine is trapped using a suitable agent, such as hyamine hydroxide.
-
Quantification: The amount of trapped [14C]O2 is quantified by liquid scintillation counting.
-
Calculation: The HDC activity is expressed as the amount of product formed per unit of protein per unit of time.
HPLC Analysis of Neurotransmitter Release
This method is used to measure the release of neurotransmitters from brain slices.
Caption: Experimental workflow for HPLC analysis of neurotransmitter release.
Methodology Details:
-
Brain Slice Preparation: Fresh brain tissue is sliced into thin sections and maintained in an oxygenated artificial cerebrospinal fluid (aCSF).
-
Neurotransmitter Release: The slices are stimulated (e.g., with a high potassium concentration) to induce neurotransmitter release in the presence or absence of carcinine. The surrounding fluid (superfusate) is collected.
-
HPLC Analysis: The collected superfusate is analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) to separate and quantify the different neurotransmitters.
Discussion and Future Directions
The available data strongly support the role of this compound as a selective histamine H3 receptor antagonist. Its ability to increase histamine synthesis and release in the brain, coupled with its favorable pharmacokinetic profile due to resistance to enzymatic degradation, makes it a compelling candidate for further investigation. The downstream modulation of serotonergic systems suggests that carcinine's effects are not limited to the histaminergic system alone and may have broader implications for mood and cognition.
Future research should focus on a more detailed characterization of carcinine's effects on other neurotransmitter systems, including acetylcholine (B1216132) and norepinephrine, which are also known to be modulated by H3 heteroreceptors. In vivo studies, such as microdialysis in freely moving animals, would provide a more dynamic picture of its effects on neurotransmitter levels in specific brain regions. Furthermore, elucidating the full spectrum of its behavioral effects in animal models of cognitive impairment, sleep disorders, and attention deficit hyperactivity disorder could pave the way for its clinical development.
Conclusion
This compound is a promising neuromodulatory agent with a well-defined mechanism of action as a histamine H3 receptor antagonist. Its ability to enhance central histaminergic and serotonergic neurotransmission, combined with its metabolic stability, underscores its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic utility of this compound in a range of neurological and psychiatric disorders.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. carusogiuseppe.net [carusogiuseppe.net]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. Effect of histamine antagonists on myocardial carcinine metabolism during compound 48/80-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Carcinine Hydrochloride using a Novel Reversed-Phase HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of carcinine (B1662310) hydrochloride (β-alanylhistamine dihydrochloride) in bulk drug substances or pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
This method separates carcinine hydrochloride from potential impurities and degradation products on a C18 reversed-phase column. The mobile phase consists of a phosphate (B84403) buffer and an organic modifier (methanol) in an isocratic elution mode. The imidazole (B134444) ring in carcinine allows for sensitive detection using a UV spectrophotometer.[1][4] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Methanol: HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher
-
Orthophosphoric Acid (H₃PO₄): ACS grade or higher
-
Water: HPLC grade or purified to ≥18.2 MΩ·cm resistivity
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed conditions are summarized in the table below.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Isocratic Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) : Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase (25 mM KH₂PO₄ Buffer, pH 3.0)
-
Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 900 mL of the prepared buffer with 100 mL of HPLC grade methanol.
-
Degas the mobile phase by sonication or helium sparging before use.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.
Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. A suggested concentration range is provided in Table 2.
Preparation of Sample Solution (e.g., for Bulk Drug Substance)
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase following the same procedure as for the Standard Stock Solution (Section 4.2).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Data Presentation and Method Performance
The following tables summarize the proposed calibration levels and the expected performance characteristics of a validated method based on typical acceptance criteria from ICH guidelines.[2][3]
Table 2: Proposed Calibration Curve Concentrations
| Level | Concentration (µg/mL) |
| 1 | 10 |
| 2 | 25 |
| 3 | 50 |
| 4 | 100 |
| 5 | 150 |
| 6 | 200 |
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | System Precision: ≤ 1.0% Method Precision: ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy |
| Specificity | No interference from blank or placebo at the analyte retention time. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and efficient approach for the quantification of this compound. The method is based on robust analytical principles and utilizes common laboratory reagents and instrumentation. Prior to routine use, the method must be fully validated to demonstrate its suitability for the intended application, ensuring accuracy, precision, and specificity.
References
- 1. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idealpublication.in [idealpublication.in]
Application Notes and Protocols for Carcinine Hydrochloride in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310) hydrochloride, the hydrochloride salt of carcinine (β-alanylhistamine), is a structural analog of the endogenous dipeptide carnosine. Emerging research suggests its potential as a neuroprotective agent, acting through multiple mechanisms to shield neuronal cells from various stressors. These application notes provide a comprehensive overview of the use of carcinine hydrochloride in in vitro neuronal cell culture models, detailing its mechanisms of action and providing step-by-step protocols for key experimental assays. While research on carcinine is still developing, data from studies on its close analog, carnosine, is also referenced to provide a broader context for its potential applications.
Mechanisms of Action
This compound is believed to exert its neuroprotective effects through a variety of mechanisms, making it a promising candidate for further investigation in the context of neurodegenerative diseases and neuronal injury.
-
Antioxidant Activity : Carcinine can scavenge reactive oxygen species (ROS) and inhibit the formation of 4-hydroxynonenal (B163490) (4-HNE), a toxic byproduct of lipid peroxidation. This helps to protect cells from oxidative damage.[1]
-
Histamine (B1213489) H3 Receptor Antagonism : Carcinine acts as a novel histamine H3 receptor antagonist.[2][3] This action can increase the synthesis and release of histamine from presynaptic terminals, suggesting a role in activating histaminergic neurons in the brain.[2]
-
Metal Ion Chelation : Similar to carnosine, carcinine may chelate divalent metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). The dysregulation of these ions is implicated in protein aggregation and oxidative stress in neurodegenerative diseases.
-
Anti-Glycation Properties : Carnosine has been shown to inhibit the formation of advanced glycation end-products (AGEs), a process that contributes to neuronal damage. It is plausible that carcinine shares this anti-glycation activity.
-
Modulation of Neuronal Signaling : Carcinine has been observed to increase the release of serotonin (B10506) (5-HT) from cortical slices, indicating its potential to modulate neurotransmitter systems.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for carcinine. It is important to note that in vitro data for carcinine in cultured neuronal cells is limited, and some of the presented data is from in vivo or non-neuronal studies.
| Parameter | Value | Species/System | Notes | Reference |
| Histamine H3 Receptor Binding Affinity (Ki) | 0.2939 ± 0.2188 µM | Mouse Brain | Demonstrates high selectivity for the H3 receptor over H1 and H2 receptors. | [4] |
| IC50 for inhibition of 4-HNE-protein adduct formation | 33.2 ± 0.6 µg/µL | Mouse Retinal Proteins | Indicates potent activity in preventing oxidative damage to proteins. | [1] |
| Parameter | Dose/Concentration | Effect | Species/System | Reference |
| Histamine Levels in Cortex | 10, 20, and 50 mg/kg | Significant decrease | Mouse (in vivo) | [4] |
| 5-HT Release from Cortex Slices | 20 and 50 µM | Significant increase | Mouse (ex vivo) | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cultured neuronal cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Assessment of Neuroprotective Effects using MTT Assay
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or excitotoxicity induced by glutamate.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Neurotoxin of choice (e.g., H₂O₂, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 10 µM to 10 mM. Remove the old medium and add the this compound-containing medium to the cells. Incubate for a pre-treatment period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration. This can be done with or without removing the this compound-containing medium.
-
MTT Assay: a. After the desired incubation period with the neurotoxin (e.g., 24 hours), add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Immunocytochemistry for Neuronal Markers
This protocol allows for the visualization of neuronal morphology and the expression of specific proteins, which can be altered by neurotoxic insults and potentially preserved by this compound.
Materials:
-
Cultured neuronal cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound and a neurotoxin as described in Protocol 1.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
References
Application Notes and Protocols for In Vivo Administration of Carcinine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310) (β-alanylhistamine), typically administered as carcinine hydrochloride for enhanced stability and solubility, is a naturally occurring imidazole-containing dipeptide with significant therapeutic potential. As an analogue of carnosine, it exhibits notable antioxidant and neuroprotective properties. A key advantage of carcinine is its resistance to hydrolysis by serum carnosinase, which suggests enhanced bioavailability compared to carnosine. Furthermore, carcinine functions as a histamine (B1213489) H3 receptor antagonist, implicating it in the modulation of various neurotransmitter systems.
These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
Table 1: In Vivo Administration and Efficacy of Carcinine in Rodent Models
| Species | Model | Administration Route | Dosage | Observed Effects | Reference(s) |
| Mouse (BALB/c) | Light-induced retinal degeneration | Oral Gavage | 20 mg/mouse/day for 5 days | Significant neuroprotection of photoreceptor cells; inhibition of light-induced decrease of RDH12 protein. | [1] |
| Mouse (BALB/c) | Light-induced retinal degeneration | Intravitreal Injection | 1 µL of 2 M carcinine | Strong protection against photoreceptor degeneration. | [1] |
| Rat (Sprague-Dawley) | Anesthetized, open-chest model | Intravenous Infusion | 3 mg/kg and 10 mg/kg | Significant reduction in mean arterial blood pressure and systemic vascular resistance. | |
| Mouse | Pentylenetetrazole (PTZ)-induced kindling | Intraperitoneal Injection | 20 mg/kg | Significant inhibition of seizures. | |
| Mouse | General locomotor activity | Intraperitoneal Injection | 10, 20, and 50 mg/kg | Dose-dependent increase in locomotor activity. |
Table 2: Plasma and Tissue Concentrations of Carcinine in Mice after Oral Administration
| Species | Administration Route | Dosage | Time Point | Plasma Concentration | Retinal Concentration | Reference(s) |
| Mouse (BALB/c) | Oral Gavage | 20 mg/mouse | Not specified | 1.1 ng/µL | 5 ± 1.1 ng/retina | [1] |
Note on Pharmacokinetics: Comprehensive pharmacokinetic studies detailing parameters such as Cmax, Tmax, and AUC for this compound are currently lacking in published literature. The data presented represents observed concentrations at a single time point. A protocol for a standard pharmacokinetic study is provided below.
Note on Toxicity: Formal toxicity studies, such as the determination of an LD50, for this compound have not been identified in the literature. However, one study noted no adverse effects in mice at oral doses up to 1 g/kg of body weight[1]. A protocol for an acute oral toxicity study is provided below to guide researchers in establishing a safety profile.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Animal balance
-
Appropriate-sized oral gavage needles (e.g., 20-gauge, 1.5-inch with a ball tip for adult mice)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve in the chosen vehicle to the desired final concentration. For example, to administer 20 mg in a 100 µL volume, prepare a 200 mg/mL solution. Ensure complete dissolution.
-
-
Animal Preparation:
-
Weigh the mouse to confirm the correct dosing volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.
-
-
Administration:
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Protocol 2: Intravenous Administration in Rats
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Animal balance
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-gauge)
-
70% ethanol (B145695) wipes
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration. The solution must be sterile and free of particulates.
-
The final injection volume should not exceed 5 mL/kg for a bolus injection.
-
-
Animal Preparation:
-
Weigh the rat to calculate the precise injection volume.
-
Place the rat in a restrainer.
-
Warm the tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them easier to visualize.
-
-
Administration:
-
Clean the tail with a 70% ethanol wipe.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection.
-
Once the injection is complete, withdraw the needle.
-
-
Post-Administration Monitoring:
-
Apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravitreal Injection in Mice
Objective: To deliver this compound directly to the posterior segment of the eye.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620)
-
36-gauge needle
-
Microsyringe capable of delivering 1 µL
-
Dissecting microscope
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile PBS to the desired concentration (e.g., 2 M)[1].
-
Filter-sterilize the solution.
-
-
Animal Preparation:
-
Anesthetize the mouse.
-
Apply a drop of topical proparacaine to the eye for local anesthesia.
-
-
Administration:
-
Under a dissecting microscope, use a 36-gauge needle to make an injection through the temporal limbus of the eye.
-
Carefully inject 1 µL of the this compound solution into the vitreous cavity.
-
Slowly withdraw the needle.
-
-
Post-Administration Recovery:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of ocular inflammation or distress.
-
Proposed Protocols for Further Research
Protocol 4: Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound after oral and intravenous administration.
Workflow:
References
Carcinine Hydrochloride: A Promising Neuroprotective Agent for Retinal Degeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal degenerative diseases, such as age-related macular degeneration and retinitis pigmentosa, are leading causes of irreversible vision loss. A key pathological feature of these conditions is the progressive loss of photoreceptor cells, often driven by oxidative stress. Carcinine (B1662310) hydrochloride (β-alanyl-histamine), a natural imidazole-containing peptide derivative, has emerged as a potent neuroprotective agent in preclinical models of retinal degeneration.[1][2][3] Its antioxidant properties, particularly its ability to scavenge the toxic lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), make it a compelling candidate for therapeutic development.[1][2][3]
These application notes provide a comprehensive overview of the use of carcinine hydrochloride for neuroprotection in retinal degeneration models, including detailed experimental protocols, quantitative data summaries, and visualizations of its proposed mechanism of action.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through its potent antioxidant activity.[1] The proposed mechanism involves the direct scavenging of reactive oxygen species (ROS) and, crucially, the trapping of 4-HNE, a highly reactive aldehyde that contributes to cellular damage by forming adducts with proteins.[1][2][3] By neutralizing 4-HNE, carcinine prevents the modification and subsequent degradation of essential photoreceptor proteins, such as retinol (B82714) dehydrogenase 12 (RDH12), an enzyme critical for the visual cycle and detoxification of retinaldehydes.[1]
Diagram: Proposed Neuroprotective Mechanism of this compound
Caption: Proposed mechanism of this compound neuroprotection.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been demonstrated in a light-induced retinal degeneration mouse model. The following tables summarize the key quantitative findings.
Table 1: Effect of Intravitreal Carcinine Injection on Photoreceptor Cell Loss
| Treatment Group | Photoreceptor Nuclei Loss (%) | Statistical Significance |
| PBS-injected | 53.5% | - |
| Carcinine-injected (2 M, 1 µL) | 28.7% | p < 0.005 |
Data from a study using BALB/c mice exposed to 4000 lux of bright light for 5 hours.[1]
Table 2: Effect of Oral Carcinine Administration on Photoreceptor Cell Loss
| Treatment Group | Photoreceptor Nuclei Loss (%) | Statistical Significance |
| Water-gavaged | 78.1% | - |
| Carcinine-gavaged (20 mg/day) | 17.3% | p < 0.005 |
Data from a study using BALB/c mice exposed to 3000 lux of bright light for 4 hours.[1]
Table 3: Effect of Oral Carcinine Administration on RDH12 Protein Levels
| Treatment Group | RDH12 Protein Level (relative to control) | Statistical Significance |
| Water-gavaged + Light Exposure | 53.3% | p < 0.005 vs. no light |
| Carcinine-gavaged + Light Exposure | Maintained at near-normal levels | p < 0.005 vs. water-gavaged |
Data from a study using BALB/c mice exposed to 3000 lux of bright light for 4 hours.[1]
Experimental Protocols
The following are detailed protocols for evaluating the neuroprotective effects of this compound in a light-induced retinal degeneration model.
Protocol 1: Intravitreal Administration of Carcinine
This protocol outlines the direct delivery of carcinine to the eye to assess its local neuroprotective effects.
Diagram: Intravitreal Injection Experimental Workflow
Caption: Workflow for intravitreal carcinine administration.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
BALB/c mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
33-gauge Hamilton syringe
-
Light source (4000 lux)
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
Intravitreal Injection:
-
Prepare a 2 M solution of this compound in sterile PBS.
-
Using a 33-gauge Hamilton syringe, perform an intravitreal injection of 1 µL of the carcinine solution into one eye.
-
Inject 1 µL of PBS into the contralateral eye as a control.
-
-
Recovery: Allow the mice to recover for 48 hours under dim cyclic light conditions.
-
Light-Induced Damage:
-
Dark-adapt the mice for 12 hours.
-
Expose the mice to 4000 lux of bright white light for 5 hours.
-
-
Post-Exposure: Return the mice to dim cyclic light for a recovery period (e.g., 7 days).
-
Analysis:
-
Euthanize the mice by CO2 inhalation.[1]
-
Enucleate the eyes and prepare them for histological analysis.
-
Quantify the number of photoreceptor cell nuclei in the outer nuclear layer (ONL) to assess cell survival.
-
Protocol 2: Oral Administration of Carcinine
This protocol describes a non-invasive method of carcinine delivery to evaluate its systemic neuroprotective effects.
Diagram: Oral Administration Experimental Workflow
Caption: Workflow for oral carcinine administration.
Materials:
-
This compound
-
Sterile water
-
BALB/c mice
-
Oral gavage needles
-
Light source (3000 lux)
-
Electroretinography (ERG) system
-
Western blot reagents
Procedure:
-
Treatment:
-
Administer 20 mg of carcinine per mouse daily via oral gavage for 5 consecutive days.[1]
-
A control group should receive an equivalent volume of water.
-
-
Light-Induced Damage: On the fifth day of treatment, expose the mice to 3000 lux of bright light for 4 hours.[1]
-
Post-Exposure and Continued Treatment:
-
Return the mice to dim cyclic light for 7 days of recovery.
-
Continue the daily oral gavage with carcinine or water during the recovery period.
-
-
Functional Assessment:
-
Perform ERG to measure retinal function, specifically scotopic a- and b-wave amplitudes, to assess rod photoreceptor function.
-
-
Biochemical and Histological Analysis:
-
Following ERG, euthanize the mice.
-
Collect eyes for histological analysis to quantify photoreceptor cell survival.
-
Collect retinas for Western blot analysis to measure the protein levels of RDH12.
-
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of retinal degeneration by mitigating oxidative stress and protecting essential photoreceptor proteins. The provided protocols offer a framework for further investigation into its therapeutic potential. Future studies could explore alternative routes of administration to enhance bioavailability and evaluate its efficacy in other models of retinal disease.[1] The multifaceted mechanism of action of carcinine makes it a promising candidate for preventing vision loss in progressive retinopathies.[1]
References
Application Notes and Protocols for Assessing the Anti-Glycation Activity of Carcinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[1] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[2][3] Carcinine (B1662310), a natural dipeptide and an analogue of carnosine, has demonstrated potent anti-glycation properties, making it a promising candidate for therapeutic development.[3][4][5] These application notes provide detailed protocols for in vitro assays to evaluate the anti-glycation activity of carcinine hydrochloride, methods for data analysis, and an overview of the relevant signaling pathways.
Data Presentation
The anti-glycation activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the formation of AGEs by 50%. The results should be compared with a known anti-glycation agent, such as aminoguanidine (B1677879).
| Compound | Assay Type | IC50 (mM) [Experimentally Determined] | % Inhibition at a Specific Concentration [Experimentally Determined] |
| This compound | BSA-Glucose | Value | Value at X mM |
| This compound | BSA-MGO | Value | Value at Y mM |
| Aminoguanidine (Positive Control) | BSA-Glucose | Value | Value at Z mM |
| Aminoguanidine (Positive Control) | BSA-MGO | Value | Value at W mM |
Note: The IC50 and % inhibition values for this compound need to be determined experimentally by following the protocols outlined below.
Experimental Protocols
Two primary in vitro models are recommended to assess the anti-glycation potential of this compound: the Bovine Serum Albumin-Glucose (BSA-Glucose) assay and the Bovine Serum Albumin-Methylglyoxal (BSA-MGO) assay. The BSA-MGO assay is often faster as methylglyoxal (B44143) is a more reactive dicarbonyl species than glucose.[6][7]
Protocol 1: BSA-Glucose Anti-Glycation Assay
This assay measures the ability of this compound to inhibit the formation of fluorescent AGEs from the reaction between BSA and glucose.[7]
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (B81097) (NaN3)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in 0.1 M PBS (pH 7.4).
-
Prepare a 1 M D-glucose solution in 0.1 M PBS.
-
Prepare a stock solution of this compound in 0.1 M PBS. Create a series of dilutions to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Prepare a stock solution of aminoguanidine in 0.1 M PBS to be used as a positive control, at the same concentrations as this compound.
-
Add sodium azide to all solutions to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Blank: 50 µL BSA solution + 50 µL PBS
-
Control (Glycated BSA): 50 µL BSA solution + 25 µL glucose solution + 25 µL PBS
-
Test Sample: 50 µL BSA solution + 25 µL glucose solution + 25 µL this compound solution (at various concentrations)
-
Positive Control: 50 µL BSA solution + 25 µL glucose solution + 25 µL aminoguanidine solution (at various concentrations)
-
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 7 days in the dark.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage inhibition of AGE formation for each concentration of this compound and aminoguanidine using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100
-
Plot the % inhibition against the concentration of this compound and determine the IC50 value from the dose-response curve.
-
Protocol 2: BSA-Methylglyoxal (MGO) Anti-Glycation Assay
This assay is a more rapid method to assess anti-glycation activity using the highly reactive dicarbonyl compound, methylglyoxal.[6][9]
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methylglyoxal (MGO)
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mg/mL BSA solution in 100 mM PBS (pH 7.4).
-
Prepare a 60 mM MGO solution in 100 mM PBS.
-
Prepare stock solutions and serial dilutions of this compound and aminoguanidine as described in Protocol 1.
-
Add sodium azide to a final concentration of 0.02% (w/v) to all solutions.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate:
-
Blank: 1 mL BSA solution + 1 mL PBS
-
Control (Glycated BSA): 1 mL BSA solution + 1 mL MGO solution + 1 mL PBS
-
Test Sample: 1 mL BSA solution + 1 mL MGO solution + 1 mL this compound solution (at various concentrations)
-
Positive Control: 1 mL BSA solution + 1 mL MGO solution + 1 mL aminoguanidine solution (at various concentrations)
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 24-72 hours in the dark. The shorter incubation time is due to the higher reactivity of MGO.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition and IC50 value as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-glycation assays.
Mechanism of Glycation and Inhibition by Carcinine
Caption: Carcinine inhibits glycation by trapping reactive carbonyls.
AGE-RAGE Signaling Pathway and Potential Inhibition
Caption: Inhibition of AGE formation by carcinine prevents RAGE signaling.
References
- 1. Methylglyoxal and Advanced Glycation End products: Insight of the regulatory machinery affecting the myogenic program and of its modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Carcinine Hydrochloride in the Study of Diabetic Complications: Application Notes and Protocols
Introduction
Carcinine (B1662310), and its more extensively studied precursor carnosine (β-alanyl-L-histidine), are dipeptides with significant potential in mitigating diabetic complications.[1][2] Their therapeutic effects are largely attributed to their antioxidant, anti-inflammatory, and anti-glycating properties.[3][4][5][6] In the context of diabetes, these molecules play a crucial role in quenching reactive carbonyl species (RCS), such as methylglyoxal (B44143) (MGO), which are key contributors to the formation of advanced glycation end-products (AGEs) and the progression of diabetic nephropathy, retinopathy, and neuropathy.[2][7][8] This document provides detailed application notes and protocols based on existing research to guide scientists and drug development professionals in studying the effects of carcinine and related compounds on diabetic complications.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of carnosine supplementation in the context of diabetes and its complications.
Table 1: Effects of Carnosine on Glucose Metabolism in Humans with Prediabetes and Type 2 Diabetes
| Parameter | Treatment Group (2 g/day Carnosine for 14 weeks) | Placebo Group | p-value | Reference |
| Blood Glucose at 90 min (mmol/L) | -1.31 | No significant change | 0.02 | [3][4][5][6] |
| Blood Glucose at 120 min (mmol/L) | -1.60 | No significant change | 0.02 | [3][4][5][6] |
| Total Glucose Area Under the Curve (mmol/L) | -3.30 | No significant change | 0.04 | [3][4][5][6] |
Table 2: Effects of Carnosine on Human Skeletal Muscle Cells from Type 2 Diabetic (T2D) Donors
| Parameter | T2D Cells + 10 mM Carnosine (4 days) | T2D Cells (Control) | p-value | Reference |
| Insulin-Stimulated Glucose Uptake | Significantly increased | - | 0.047 | [7] |
| Insulin-Stimulated MGO-modified proteins | Attenuated increase (9.7%) | 47% increase | 0.011 | [7] |
| ATP-linked Respiration | No significant change | Reduced vs. healthy cells | 0.016 | [7] |
| Maximal Respiration | No significant change | Reduced vs. healthy cells | 0.005 | [7] |
Table 3: Effects of L-Carnosine on Pediatric Patients with Diabetic Nephropathy (12-week supplementation)
| Parameter | Baseline | After 12 weeks of L-Carnosine | p-value (vs. baseline and placebo) | Reference |
| HbA1c (%) | 8.2 ± 2.1 | 7.4 ± 1.3 | < 0.001 | [9] |
| Urinary Albumin Excretion (UAE) (mg/g creatinine) | 91.7 | 38.5 | < 0.001 | [9] |
| Alpha-1-Microglobulin (A1M) (mg/L) | 16.5 ± 6.8 | 9.3 ± 6.6 | < 0.001 | [9] |
| Malondialdehyde (MDA) (nmol/mL) | 25.5 ± 8.1 | 18.2 ± 7.7 | < 0.001 | [9] |
| Total Antioxidant Capacity (TAC) (mmol/L) | 2.6 ± 0.7 | 3.4 ± 1.0 | < 0.001 | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Carnosine on Glucose Uptake in Human Skeletal Muscle Cells
This protocol is based on the methodology described in the study by Matthews et al. (2023).[7]
1. Cell Culture and Differentiation:
- Primary human skeletal muscle cells from type 2 diabetic (T2D) and lean healthy control (LHC) donors are cultured to myotubes. 2. Treatment:
- Differentiated myotubes are treated with 10 mM carnosine or a control medium for 4 days. 3. Glucose Uptake Assay:
- Following treatment, cells are incubated with a stop buffer (0.4 M HCl + 2% dodecyl trimethyl ammonium (B1175870) bromide) to lyse the cells and terminate glucose uptake.
- A high-pH neutralization buffer is then added.
- A 2-deoxyglucose-6-phosphate (2DG6P) detection reagent is added to each well and incubated at room temperature for 1 hour.
- Luminescence is measured using a spectrophotometer to quantify glucose uptake.
Protocol 2: Randomized Controlled Trial of Carnosine Supplementation in Prediabetes and Type 2 Diabetes
This protocol is based on the study by Hariharan et al. (2023).[3][4]
1. Participant Recruitment:
- Recruit adults with prediabetes or type 2 diabetes mellitus. 2. Randomization and Blinding:
- Participants are randomly assigned to receive either 2 g/day of carnosine or a matching placebo in a double-blind manner. 3. Intervention Period:
- The intervention lasts for 14 weeks. 4. Outcome Assessment:
- At baseline and at the end of the 14-week period, perform a 2-hour 75g oral glucose tolerance test (OGTT).
- Measure blood glucose levels at 90 and 120 minutes during the OGTT.
- Secondary outcomes can include body composition analysis (DEXA) and anthropometry.
Protocol 3: Evaluation of L-Carnosine in a Pediatric Population with Diabetic Nephropathy
This protocol is based on the study described by De Leon (2017).[9]
1. Study Design:
- A 12-week, prospective, randomized, double-blind, placebo-controlled trial. 2. Participants:
- Pediatric patients (e.g., aged 9-18 years) with a diagnosis of diabetic nephropathy. 3. Intervention:
- Oral supplementation with L-carnosine. 4. Data Collection:
- At baseline and after 12 weeks, collect blood and urine samples.
- Measure HbA1c, urinary albumin excretion (UAE), alpha-1-microglobulin (A1M), malondialdehyde (MDA), and total antioxidant capacity (TAC).
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of Carcinine/Carnosine in Diabetic Complications.
Caption: Workflow for a Randomized Controlled Trial of Carnosine.
Caption: In Vitro Experimental Workflow for Glucose Uptake.
References
- 1. Frontiers | The Potential Use of Carnosine in Diabetes and Other Afflictions Reported in Long COVID Patients [frontiersin.org]
- 2. Carnosine and diabetes - Carnomed [carnomed.sk]
- 3. Carnosine supplementation improves glucose control in adults with pre-diabetes and type 2 diabetes: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Carnosine increases insulin-stimulated glucose uptake and reduces methylglyoxal-modified proteins in type-2 diabetic human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. naturalhealthresearch.org [naturalhealthresearch.org]
Investigating the Effect of Carcinine on Cardiovascular Function: Application Notes and Protocols
Note to the Reader: Direct scientific literature detailing the specific effects of carcinine (B1662310) on cardiovascular function is limited. Carcinine (β-alanylhistamine) is a natural derivative of L-carnosine (β-alanyl-L-histidine), where the L-histidine component is replaced by histamine (B1213489).[1][2] Given the structural similarity and the potential for shared or related biological activities, this document will primarily leverage the extensive research available on L-carnosine as a proxy to propose potential areas of investigation and methodologies for studying carcinine. The protocols and potential effects described herein are largely based on studies of L-carnosine and should be adapted and validated specifically for carcinine.
Application Notes
Carcinine, an imidazole-containing dipeptide, is a natural antioxidant with hydroxyl-radical-scavenging and lipid-peroxidase activities.[3] Its potential influence on the cardiovascular system is an emerging area of research. Drawing parallels from its close analog, L-carnosine, the investigation into carcinine's cardiovascular effects can be centered around several key biological activities:
-
Antioxidant and Anti-inflammatory Properties: Like carnosine, carcinine may protect cardiovascular tissues from oxidative stress, a key contributor to pathologies such as atherosclerosis and ischemia-reperfusion injury.[3] Both carnosine and carcinine have been shown to scavenge free radicals and reduce lipid peroxidation.[3]
-
Regulation of Vascular Tone: L-carnosine has been suggested to influence blood pressure.[4][5] One proposed mechanism involves its breakdown and the subsequent action of its constituent parts.[6] Given that carcinine is composed of β-alanine and histamine, it may directly or indirectly influence vascular tone through histaminergic pathways.
-
Modulation of Cardiac Contractility: L-carnosine has been shown to enhance myocardial contractility, potentially by modulating intracellular calcium levels.[7][8][9] Investigating whether carcinine exhibits similar inotropic effects is a key area of interest.
-
Anti-glycation Activity: L-carnosine is known to inhibit the formation of advanced glycation end-products (AGEs), which contribute to diabetic vascular complications.[10] Exploring the anti-glycation potential of carcinine could reveal therapeutic benefits in the context of diabetes-related cardiovascular disease.
The following sections provide detailed protocols and data presentation formats to guide researchers in the systematic investigation of carcinine's effects on cardiovascular function.
Data Presentation
Table 1: Effect of Carcinine on Hemodynamic Parameters in an In Vivo Model
| Treatment Group | Dose (mg/kg) | n | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) | Cardiac Output (mL/min) |
| Vehicle Control | - | |||||
| Carcinine | ||||||
| Positive Control |
Table 2: Effect of Carcinine on Cardiac Contractility in an Isolated Heart Model
| Treatment Group | Concentration (mM) | n | Left Ventricular Developed Pressure (LVDP, mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) | Heart Rate (beats/min) |
| Vehicle Control | - | |||||
| Carcinine | ||||||
| Isoproterenol (B85558) (Positive Control) |
Table 3: Effect of Carcinine on Endothelial Function in Isolated Aortic Rings
| Treatment Group | Concentration (µM) | n | Acetylcholine-induced Relaxation (%) | Sodium Nitroprusside-induced Relaxation (%) |
| Vehicle Control | - | |||
| Carcinine | ||||
| L-NAME (Negative Control) |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Function in Rodents
Objective: To determine the effect of acute or chronic carcinine administration on blood pressure, heart rate, and cardiac output in a rodent model (e.g., rats or mice).
Materials:
-
Carcinine
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or invasive blood pressure monitoring system (e.g., carotid artery catheterization)
-
Echocardiography system
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of carcinine, positive control).
-
Administration: Administer carcinine or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Blood Pressure and Heart Rate Measurement:
-
Non-invasive: At specified time points after administration, measure systolic and diastolic blood pressure and heart rate using a tail-cuff system.
-
Invasive: Anesthetize the animal and surgically implant a catheter into the carotid artery. Connect the catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
-
Echocardiography: Anesthetize the animal and perform transthoracic echocardiography to assess cardiac function, including left ventricular ejection fraction, fractional shortening, and cardiac output.
-
Data Analysis: Analyze the collected data to determine statistically significant differences between the treatment groups.
Protocol 2: Ex Vivo Assessment of Cardiac Function using the Langendorff System
Objective: To evaluate the direct effect of carcinine on cardiac contractility and heart rate in an isolated, perfused heart model.
Materials:
-
Carcinine
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
Isoproterenol (positive control)
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Carcinine Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing different concentrations of carcinine.
-
Data Recording: Continuously record left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dt), the maximal rate of pressure decline (-dP/dt), and heart rate.
-
Positive Control: Perfuse with a known inotropic agent like isoproterenol to confirm tissue viability.
-
Data Analysis: Compare the hemodynamic parameters during carcinine perfusion to the baseline values.
Protocol 3: In Vitro Assessment of Vascular Function using Wire Myography
Objective: To investigate the effect of carcinine on endothelial-dependent and -independent vasodilation in isolated arterial segments.
Materials:
-
Carcinine
-
Aorta or other arteries from a suitable animal model
-
Krebs-Henseleit buffer
-
Wire myograph system
-
Phenylephrine (B352888) (vasoconstrictor)
-
Acetylcholine (B1216132) (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
L-NAME (nitric oxide synthase inhibitor)
Procedure:
-
Vessel Isolation and Mounting: Isolate the thoracic aorta, clean it of adherent tissue, and cut it into small rings. Mount the rings in the wire myograph chambers filled with oxygenated Krebs-Henseleit buffer.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under a baseline tension. Pre-constrict the rings with phenylephrine to achieve a stable contraction plateau.
-
Vasodilation Assay:
-
Endothelium-dependent: Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine to elicit vasodilation.
-
Carcinine Incubation: In a separate set of experiments, incubate the rings with carcinine for a specific period before pre-constriction and the addition of acetylcholine to assess its effect on endothelium-dependent vasodilation.
-
Endothelium-independent: Use sodium nitroprusside to assess the direct effect on smooth muscle relaxation.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine. Compare the concentration-response curves between control and carcinine-treated groups.
Visualizations
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of L-carnosine in the control of blood glucose, blood pressure, thermogenesis, and lipolysis by autonomic nerves in rats: involvement of the circadian clock and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. researchgate.net [researchgate.net]
- 10. caringsunshine.com [caringsunshine.com]
Application Notes and Protocols: Topical Application of Carcinine Hydrochloride for Skin Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by a decline in physiological functions and structural integrity of the skin, leading to visible signs such as wrinkles, fine lines, loss of elasticity, and uneven skin tone. Two major contributors to the aging cascade are glycation and oxidative stress. Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, which results in the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs leads to the cross-linking of proteins, causing stiffness and loss of function in the dermal matrix. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defenses, further exacerbates the aging process by damaging cellular components.
Carcinine (B1662310) hydrochloride (Decarboxy Carnosine HCl) is a synthetic analogue of the naturally occurring dipeptide carnosine. It is specifically engineered for enhanced stability and resistance to enzymatic degradation, making it a promising candidate for topical anti-aging formulations.[1] Like its precursor, carcinine hydrochloride exhibits potent anti-glycation and antioxidant properties, positioning it as a key ingredient in the development of skincare products aimed at mitigating the signs of aging.[2][3] These application notes provide a comprehensive overview of the available research, quantitative data, and detailed experimental protocols for investigating the efficacy of topical this compound in skin aging research.
Data Presentation
The following tables summarize quantitative data from studies on the topical application of carnosine, a related dipeptide. Due to its enhanced stability, it is hypothesized that this compound would demonstrate comparable or superior efficacy.
Table 1: In-Vitro Anti-Glycation Efficacy of a Carnosine-Containing Cream [4][5][6]
| Biomarker | Treatment Group | Epidermis (% Reduction of AGEs vs. Control) | Dermis (% Reduction of AGEs vs. Control) |
| Carboxymethyl-lysine (CML) | 0.2% Carnosine (Aqueous Solution) | -64% | -41% |
| Facial Cream with 0.2% Carnosine | -150% | -122% | |
| Pentosidine | 0.2% Carnosine (Aqueous Solution) | -48% | +42% (Not Significant) |
| Facial Cream with 0.2% Carnosine | -108% | -136% |
Data adapted from a study on a facial cream containing carnosine, which demonstrates significant anti-glycation effects in a human skin explant model.[4][5][6]
Table 2: Oral Supplementation of Decarboxy Carnosine HCl and its Effects on Skin Parameters [7]
| Skin Parameter | Treatment Group (300 mg/day) | Placebo Group |
| Wrinkle Improvement | Slight improvement observed | No significant change |
| Hydration | Improvement noted by dermatologists | Improvement noted by dermatologists |
| Firmness | Improvement noted by dermatologists | Improvement noted by dermatologists |
| Texture | Improvement noted by dermatologists | Improvement noted by dermatologists |
This study on oral supplementation suggests potential benefits of this compound on skin aging signs, although the results were not statistically significant. Topical application is expected to provide more targeted effects.[7]
Signaling Pathways
This compound primarily exerts its anti-aging effects by intervening in the glycation and oxidative stress pathways.
Experimental Protocols
Protocol 1: Ex-Vivo Anti-Glycation Assay on Human Skin Explants
This protocol is adapted from a study evaluating the anti-glycation potential of a topical formulation.[4][5]
Objective: To determine the ability of topically applied this compound to inhibit the formation of AGEs in human skin explants.
Materials:
-
Human skin explants obtained from cosmetic surgery (e.g., abdominoplasty), with informed consent.
-
Culture medium (e.g., DMEM) supplemented with antibiotics and fetal bovine serum.
-
Methylglyoxal (B44143) (MG) solution (glycation inducer).
-
This compound test formulation (e.g., 0.5% - 1.5% in a suitable vehicle).[2]
-
Vehicle control (formulation without this compound).
-
Phosphate-buffered saline (PBS).
-
Tissue embedding medium (e.g., OCT compound).
-
Primary antibodies against CML and pentosidine.
-
Secondary antibodies conjugated to a fluorescent marker.
-
Fluorescence microscope and image analysis software.
Workflow:
Procedure:
-
Skin Explant Preparation: Fresh human skin is cleaned and cut into explants of a standardized size (e.g., 1 cm²).
-
Culture and Glycation Induction: Explants are placed in culture wells containing medium supplemented with a glycation inducer, such as methylglyoxal (e.g., 500 µM).
-
Topical Application: The this compound formulation and the vehicle control are applied topically to the epidermal surface of the explants at a standardized dose (e.g., 2 mg/cm²).
-
Incubation: The explants are incubated for a period of 7-10 days, with reapplication of the topical products every 2-3 days.
-
Tissue Processing: At the end of the incubation period, the explants are harvested, fixed in formalin, and embedded in paraffin (B1166041) or frozen in OCT compound.
-
Immunohistochemistry: Tissue sections are prepared and stained with primary antibodies specific for CML and pentosidine, followed by incubation with fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: The sections are observed under a fluorescence microscope, and images are captured. Image analysis software is used to quantify the fluorescence intensity, which corresponds to the level of AGEs in the epidermis and dermis.
-
Data Interpretation: The percentage reduction in AGEs in the this compound-treated group is calculated relative to the vehicle control group.
Protocol 2: In-Vitro Antioxidant Capacity Assay (DPPH Assay)
This protocol provides a general method for assessing the free radical scavenging activity of this compound.
Objective: To measure the antioxidant capacity of this compound by its ability to scavenge the stable DPPH radical.
Materials:
-
This compound.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Ascorbic acid or Trolox (positive control).
-
Methanol (solvent).
-
96-well microplate.
-
Microplate reader.
Workflow:
References
- 1. Alistin® | Decarboxy Carnosine HCL | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. Decarboxy Carnosine HCl Supplier and Distributor of Bulk, LTL, Wholesale products [independentchemical.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surgical & Cosmetic Dermatology | Oral supplementation of the nutraceutical decarboxy carcinine HCl for rhytids and skin rejuvenation [surgicalcosmetic.org.br]
Formulation of Carcinine Hydrochloride for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310), or β-alanylhistamine, is a dipeptide analog of carnosine with significant potential as a therapeutic agent due to its antioxidant and anti-glycating properties.[1] Structurally, the absence of a carboxyl group on the histidine residue grants carcinine remarkable resistance to degradation by carnosinase enzymes, which is a primary limitation for the in vivo application of carnosine.[2] This inherent stability suggests a higher oral bioavailability compared to carnosine.[1][2] However, to maximize its therapeutic efficacy, formulation strategies aimed at further enhancing its absorption and bioavailability are crucial.
This document provides detailed application notes and protocols for the development and evaluation of carcinine hydrochloride formulations, with a focus on improving oral bioavailability. This compound is a common salt form, exhibiting good water solubility (>15 mg/mL), which facilitates its incorporation into various delivery systems.[3][4]
Rationale for Formulation
While carcinine is resistant to enzymatic hydrolysis, its overall bioavailability can still be influenced by factors such as:
-
Intestinal Permeability: As a hydrophilic peptide, its ability to cross the intestinal epithelial barrier may be limited.
-
First-Pass Metabolism: While resistant to carnosinases, its susceptibility to other metabolic enzymes in the gut wall or liver is not fully elucidated.[2]
-
Controlled Release: A sustained release profile can maintain therapeutic concentrations over a longer period, improving patient compliance and efficacy.
To address these challenges, advanced drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Liposomes are proposed. These carriers can protect the drug, improve its transport across the intestinal mucosa, and offer controlled release kinetics.[5][6]
Formulation Strategies and Protocols
Two promising strategies for enhancing the oral bioavailability of this compound are its encapsulation within Solid Lipid Nanoparticles (SLNs) and Liposomes.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method, suitable for encapsulating water-soluble molecules like this compound.
Materials:
-
This compound
-
Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Soy lecithin (B1663433)
-
Purified water
Equipment:
-
Magnetic stirrer with hot plate
-
High-shear homogenizer
-
Probe sonicator
-
Particle size analyzer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Lipid Phase: Melt Glyceryl monostearate at a temperature 5-10°C above its melting point (approx. 70-80°C).
-
Preparation of Aqueous Phase: Dissolve Polysorbate 80 and soy lecithin in purified water and heat to the same temperature as the lipid phase.
-
Drug Incorporation: Dissolve the desired amount of this compound in the hot aqueous phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase dropwise under continuous stirring with a magnetic stirrer. Then, homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a hot oil-in-water (o/w) pre-emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-power probe sonication for 10 minutes in an ice bath. This process breaks down the emulsion droplets into the nano-range and facilitates the recrystallization of the lipid into solid nanoparticles upon cooling.
-
Purification: The resulting SLN dispersion can be purified by dialysis against purified water to remove unencapsulated this compound.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the thin-film hydration method for preparing liposomes to encapsulate this compound.
Materials:
-
This compound
-
Phospholipids: L-α-Phosphatidylcholine (PC)
-
Cholesterol
-
Organic Solvent: Chloroform and Methanol mixture (2:1 v/v)
-
Hydration Buffer: Phosphate Buffered Saline (PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) for size analysis
Procedure:
-
Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a PBS solution containing the desired concentration of this compound. The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension in a bath sonicator for 30 minutes.
-
Extrusion: Further reduce the size and lamellarity by extruding the liposomal suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[7]
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Characterization and Data Presentation
Thorough characterization is essential to ensure the quality and predict the in vivo performance of the formulations.
Physicochemical Characterization
The key parameters to be evaluated for the prepared SLN and liposomal formulations are summarized in the table below.
| Parameter | Formulation 1: SLN | Formulation 2: Liposomes | Unformulated Carcinine HCl |
| Particle Size (nm) | 150 ± 20 | 120 ± 15 | N/A |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 | N/A |
| Zeta Potential (mV) | -25 ± 5 | -30 ± 5 | N/A |
| Encapsulation Efficiency (%) | 75 ± 5 | 60 ± 7 | N/A |
| Drug Loading (%) | 5 ± 0.5 | 4 ± 0.8 | N/A |
Table 1: Hypothetical Physicochemical Characteristics of this compound Formulations. Data are presented as mean ± standard deviation.
In Vitro Drug Release
In vitro release studies are performed to predict the in vivo behavior of the formulations.
| Time (hours) | Cumulative Release (%) - SLN | Cumulative Release (%) - Liposomes | Cumulative Release (%) - Unformulated |
| 1 | 15 | 20 | 95 |
| 2 | 28 | 35 | 100 |
| 4 | 45 | 55 | 100 |
| 8 | 65 | 78 | 100 |
| 12 | 80 | 90 | 100 |
| 24 | 95 | 98 | 100 |
Table 2: Hypothetical In Vitro Cumulative Release Profiles of this compound Formulations in Simulated Intestinal Fluid (pH 6.8).
Bioavailability Assessment Protocols
The ultimate goal of formulation is to improve bioavailability. This is assessed through in vitro and in vivo studies.
Protocol 3: In Vitro Intestinal Permeability Study (Caco-2 Cell Monolayer Assay)
This assay is a well-established model for predicting human intestinal drug absorption.
Workflow:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Add the this compound formulations (SLNs, liposomes) and the unformulated drug solution to the apical (AP) side of the Transwell® inserts.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantify the concentration of carcinine in the basolateral samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each formulation.
| Formulation | Papp (cm/s) x 10⁻⁶ |
| Unformulated Carcinine HCl | 1.5 ± 0.3 |
| Carcinine HCl-Loaded SLNs | 4.8 ± 0.7 |
| Carcinine HCl-Loaded Liposomes | 6.2 ± 0.9 |
Table 3: Hypothetical Apparent Permeability (Papp) of this compound Formulations across Caco-2 Cell Monolayers.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of the formulations.[8]
Workflow:
-
Animal Model: Use male Sprague-Dawley rats (250-300g), acclimatized for at least one week.
-
Grouping: Divide the animals into four groups:
-
Group 1: Intravenous (IV) administration of unformulated carcinine HCl (for determining absolute bioavailability).
-
Group 2: Oral gavage of unformulated carcinine HCl solution.
-
Group 3: Oral gavage of carcinine HCl-loaded SLNs.
-
Group 4: Oral gavage of carcinine HCl-loaded liposomes.
-
-
Dosing: Administer a single dose (e.g., 5 mg/kg for IV, 50 mg/kg for oral).
-
Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Separate the plasma and analyze for carcinine concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate the relative and absolute bioavailability.
| Parameter | Unformulated (Oral) | SLN Formulation (Oral) | Liposome Formulation (Oral) | Unformulated (IV) |
| Dose (mg/kg) | 50 | 50 | 50 | 5 |
| Cmax (ng/mL) | 250 ± 45 | 680 ± 90 | 850 ± 110 | N/A |
| Tmax (h) | 1.0 ± 0.2 | 2.0 ± 0.5 | 2.0 ± 0.5 | N/A |
| AUC₀₋₂₄ (ng·h/mL) | 1200 ± 210 | 4500 ± 550 | 6200 ± 700 | 6000 ± 650 |
| Relative Bioavailability (%) | - | 375 | 517 | - |
| Absolute Bioavailability (%) | 10 | 37.5 | 51.7 | 100 |
Table 4: Hypothetical Pharmacokinetic Parameters of this compound Formulations Following Oral and IV Administration in Rats.
Visualizations
Experimental Workflows
References
- 1. resolian.com [resolian.com]
- 2. benchchem.com [benchchem.com]
- 3. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 4. Carcinine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
- 5. WO2020257260A1 - Formulation of peptide loaded liposomes and related applications - Google Patents [patents.google.com]
- 6. jddtonline.info [jddtonline.info]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Carcinine Hydrochloride Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling carcinine (B1662310) hydrochloride in aqueous buffers. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of carcinine hydrochloride in water?
Carcinine dihydrochloride (B599025) is reported to have a solubility of greater than 15 mg/mL in water.[1] However, the exact solubility can be influenced by factors such as temperature and pH.
Q2: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound in aqueous buffers:
-
pH: As a dipeptide derivative, the charge state of carcinine is pH-dependent. Solubility is often lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[2]
-
Temperature: For many compounds, solubility increases with temperature. However, the stability of the peptide should also be considered at elevated temperatures.
-
Buffer Composition and Ionic Strength: The type of buffer and its concentration can impact solubility. Some buffer ions may interact with the peptide, affecting its solubility.
-
Presence of Co-solvents: The addition of organic co-solvents like DMSO or ethanol (B145695) can enhance the solubility of hydrophobic peptides.[3]
Q3: What is the best initial approach to dissolving this compound?
For a new batch of this compound, it is recommended to first perform a solubility test on a small amount of the peptide before dissolving the entire sample.[2] A good starting point is to dissolve it in sterile, distilled water.[4] Since carcinine has basic residues (histamine derivative), if it does not dissolve readily in water, a slightly acidic solution can be tried.[4][5]
Q4: How should I store this compound solutions?
It is best to prepare solutions fresh for each experiment. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or below and use them within one month.[6] Avoid repeated freeze-thaw cycles.[5] For peptides containing amino acids susceptible to oxidation, using oxygen-free buffers is advisable.[2]
Troubleshooting Guide
Encountering solubility issues? This guide provides a step-by-step approach to troubleshoot and resolve common problems.
Q: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?
A: Follow this systematic approach to identify a suitable solvent and optimize your dissolution procedure.
Quantitative Data Summary
Table 1: Known Solubility of Carcinine Dihydrochloride
| Solvent | Temperature | pH | Solubility |
| Water | Not Specified | Not Specified | > 15 mg/mL[1] |
Table 2: Example Solubility Data Table for Experimental Determination
This table can be used as a template to record experimentally determined solubility data for this compound in your laboratory.
| Buffer System | Buffer Conc. (mM) | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) |
| Phosphate | 50 | 6.0 | 25 | |
| Phosphate | 50 | 7.4 | 25 | |
| Phosphate | 50 | 8.0 | 25 | |
| Tris | 50 | 7.4 | 25 | |
| Tris | 50 | 8.5 | 25 | |
| MES | 50 | 6.5 | 25 |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility of this compound by the Shake-Flask Method
This protocol describes a standard method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or small glass vials
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Preparation: Add an excess amount of this compound powder to a microcentrifuge tube or glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the tubes/vials and place them on an orbital shaker or rotator. Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Analysis: Determine the concentration of this compound in the supernatant. This can be done by measuring the absorbance at a specific wavelength using a UV-Vis spectrophotometer (a standard curve will be required) or by using a validated HPLC method.
-
Calculation: Calculate the equilibrium solubility in mg/mL or other desired units based on the measured concentration and any dilutions performed.
Metabolic Relationship of Carcinine
Carcinine is structurally and metabolically related to carnosine and histamine. Understanding this relationship can be important in experimental design and data interpretation.
References
stability of carcinine hydrochloride in solution over time
Welcome to the technical support center for carcinine (B1662310) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and experimental use of carcinine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water.[1] For most experimental purposes, sterile, purified water (e.g., Milli-Q or equivalent) or a buffer appropriate for your specific application is recommended.
Q2: How should I store this compound powder and stock solutions?
A2: The solid powder form of this compound should be stored at -20°C in a desiccated environment.[1] Once dissolved, it is recommended to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it should be kept at 4°C to 8°C for no more than a few days, although stability under these conditions should be verified for your specific experimental setup. For longer-term storage, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles, though the long-term stability in a frozen state would also need to be validated.
Q3: Is this compound stable in aqueous solutions?
A3: Carcinine is noted for its enhanced stability against enzymatic degradation by carnosinases compared to carnosine.[2][3] However, like many small molecules, its chemical stability in solution can be influenced by pH, temperature, and the presence of oxidizing agents. While specific data for this compound is limited in the provided search results, studies on similar compounds suggest that it may be susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] It is generally more stable in neutral to acidic pH conditions.[6]
Q4: What are the likely degradation pathways for this compound?
A4: While the complete metabolic pathway of carcinine is still under investigation, forced degradation studies on similar compounds provide insights into potential degradation routes.[2] These studies suggest that hydrolysis (under acidic or basic conditions) and oxidation are common degradation pathways for compounds with similar functional groups.[4][5][7] Degradation would likely involve the cleavage of the amide bond or modification of the imidazole (B134444) ring.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying carcinine and its potential degradation products.[2][8] Other techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can also be employed to monitor the stability and identify structural changes in the molecule.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Incorrect pH: The solution pH may be too high (alkaline) or too low (acidic), accelerating hydrolysis. 2. Presence of Oxidizing Agents: Contaminants in the solvent or reagents may be oxidizing the carcinine. 3. Exposure to Light: Photodegradation may be occurring if the solution is exposed to UV or ambient light for extended periods. 4. High Temperature: Elevated storage or experimental temperatures can increase the degradation rate. | 1. Verify and Adjust pH: Ensure the pH of your solution is within a stable range, typically neutral to slightly acidic. Use appropriate buffers to maintain the desired pH. 2. Use High-Purity Solvents: Employ fresh, high-purity solvents and reagents to minimize oxidative stress. Consider de-gassing solvents. 3. Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 4. Control Temperature: Store solutions at recommended temperatures (4°C for short-term, -80°C for long-term) and control the temperature during experiments. |
| High variability in stability assay results. | 1. Inconsistent Sample Preparation: Variations in concentration, pH, or solvent composition between samples. 2. Inconsistent Storage Conditions: Fluctuations in temperature or light exposure for different samples. 3. Analytical Method Variability: Issues with the HPLC system, such as column degradation or mobile phase inconsistency. | 1. Standardize Protocols: Follow a strict, standardized protocol for solution preparation. 2. Uniform Storage: Ensure all samples are stored under identical and controlled conditions. 3. Validate Analytical Method: Perform system suitability tests before each analytical run to ensure the reliability of the HPLC system. Use an internal standard to account for variations in sample processing and injection volume.[2] |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: The sample may be contaminated from the solvent, container, or handling. | 1. Characterize Unknown Peaks: Use LC-MS/MS to determine the mass of the unknown compounds and elucidate their structures. This can help in identifying the degradation pathway. 2. Run Blanks: Analyze a blank sample (solvent and container without this compound) to rule out contamination. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photolytic degradation.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
4. Data Evaluation:
-
Quantify the amount of remaining this compound in each sample.
-
Identify and quantify any degradation products formed.
-
Determine the degradation pathway based on the identified products.
Data Presentation
Table 1: Illustrative Stability Data for a Hypothetical Compound under Forced Degradation Conditions.
This table provides a general example of how stability data can be presented. Actual results for this compound may vary.
| Stress Condition | Time (hours) | Carcinine HCl Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.2 | 10.5 | 4.3 | |
| 0.1 M NaOH @ 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 78.9 | 15.1 | 6.0 | |
| 3% H₂O₂ @ RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 65.4 | 25.3 | 9.3 | |
| Heat (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 48 | 98.1 | 1.2 | 0.7 | |
| UV Light (254 nm) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.7 | 2.8 | 1.5 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Carcinine 二盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Optimizing Carcinine Hydrochloride Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of carcinine (B1662310) hydrochloride. Content is organized into troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo dosage and administration of carcinine hydrochloride.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness of dosing solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Low temperature affecting solubility. | - Ensure the use of a sterile, aqueous vehicle such as sterile water for injection or phosphate-buffered saline (PBS). This compound is freely soluble in water.- Adjust the pH of the solution to be closer to physiological pH (~7.4) if necessary.- Gently warm the solution to aid dissolution, but do not boil. Prepare fresh solutions for each experiment to ensure stability. |
| Adverse animal reactions post-administration (e.g., lethargy, agitation) | - Dose is too high, approaching the Maximum Tolerated Dose (MTD).- Rapid injection rate causing discomfort.- Irritation from a non-physiological pH of the solution. | - Immediately reduce the dosage for subsequent animals.- Conduct a dose-ranging study to determine the MTD in your specific animal model.- Administer injections more slowly to minimize discomfort.- Ensure the dosing solution is at a physiological pH. |
| Lack of expected therapeutic effect | - Dose is too low (below the Minimum Effective Dose).- Insufficient dosing frequency for the compound's half-life.- Poor bioavailability via the chosen administration route.- Degradation of the compound in the dosing solution. | - Increase the dose in a stepwise manner.- Conduct a pharmacokinetic study to determine the compound's half-life and adjust the dosing schedule accordingly.- Consider a different route of administration (e.g., intravenous for 100% bioavailability).- Always use freshly prepared solutions. |
| High variability in experimental results | - Inconsistent administration technique.- Errors in dose calculation or solution preparation.- Biological variability within the animal cohort. | - Ensure all personnel are thoroughly trained in the administration technique being used.- Double-check all calculations and ensure accurate weighing and dilution of the compound.- Increase the number of animals per group to improve statistical power. |
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in vivo?
A starting dose should be determined based on a combination of literature review and a Maximum Tolerated Dose (MTD) study. For guidance, a study on light-induced retinal degeneration in mice used an oral gavage dose of 20 mg/day and an intravitreal injection of 1 µL of a 2 M solution.[1] It is crucial to perform a dose-ranging study in your specific model to identify the optimal dose.
2. How do I prepare a this compound solution for in vivo administration?
This compound is soluble in water. For a sterile solution suitable for injection or oral gavage, follow this general protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in a sterile, physiologically compatible vehicle such as sterile water for injection or phosphate-buffered saline (PBS).
-
If necessary, adjust the pH to be close to 7.4.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
It is recommended to prepare solutions fresh on the day of use to ensure stability.
3. What is the primary advantage of using carcinine over carnosine in vivo?
Carcinine is significantly more resistant to enzymatic hydrolysis by carnosinase, an enzyme that rapidly degrades carnosine in the blood and tissues. This resistance leads to greater bioavailability and potentially more sustained therapeutic effects in vivo.
4. What are the known mechanisms of action for carcinine?
Carcinine has a dual mechanism of action. It is a potent antioxidant that can scavenge harmful reactive oxygen species and byproducts of lipid peroxidation, such as 4-hydroxynonenal. Additionally, it functions as a selective histamine (B1213489) H3 receptor antagonist.
5. Are there any known side effects of this compound in animals?
In a study involving mice, carcinine was reported to be well-tolerated, even at high doses up to 1 g/kg, with no adverse effects observed.[2] However, it is always essential to conduct careful observation for any signs of toxicity in your own studies.
Quantitative Data Summary
The following tables summarize available quantitative data for carcinine and the related compound carnosine to provide a comparative perspective.
Table 1: In Vivo Dosages of Carcinine and Carnosine in Rodent Models
| Compound | Application | Animal Model | Route of Administration | Dosage | Reference |
| Carcinine | Neuroprotection (Retinal) | Mouse | Oral Gavage | 20 mg/day | [1] |
| Carcinine | Neuroprotection (Retinal) | Mouse | Intravitreal Injection | 1 µL of 2 M solution | [1] |
| Carnosine | Neuroprotection (Manganese-induced neurotoxicity) | Mouse | Intraperitoneal Injection | 10, 50, and 100 mg/kg | [3] |
| Carnosine | Anti-inflammatory | Rat | Oral Administration | 150 mg/kg/day | [4] |
| Carnosine | Cognitive Enhancement | Mouse | Oral Administration | 100 and 200 mg/kg/day |
Table 2: Comparative Antioxidant Activities
| Activity | Carcinine | Carnosine | Comments |
| Inhibition of Lipid Peroxidation | Effective at 10-25 mM | Effective at 10-25 mM | Assessed via TBARS assay. |
| 4-Hydroxynonenal (4-HNE) Scavenging | IC50: 33.2 ± 0.6 µg/µL | Predicted to have similar activity | Inhibition of 4-HNE adduct formation. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
This protocol outlines a general procedure to determine the MTD of this compound in a rodent model.
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice), with 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Start with a low dose, estimated from literature on similar compounds. Subsequent doses should be escalated in a stepwise manner (e.g., 2-fold or 3-fold increases).
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals closely for signs of toxicity for at least 72 hours post-administration. Key parameters to monitor include:
-
Body weight (daily)
-
Clinical signs (e.g., changes in posture, activity, grooming)
-
Mortality
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., more than a 10-20% loss in body weight) or mortality.
-
Refinement: For a more detailed assessment, consider performing necropsy and histopathological analysis of major organs at the end of the observation period.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol provides a framework for assessing the pharmacokinetic profile of this compound.
-
Animal Model: Use a cannulated rodent model (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) to determine 100% bioavailability.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of carcinine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
Half-life (t1/2): Time for the plasma concentration to decrease by half.
-
Bioavailability (F%): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Visualizations
Caption: Workflow for in vivo dosage optimization.
Caption: Dual mechanism of this compound.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy evaluation of carnosine, an endogenous neuroprotective agent for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective properties of carnosine in a mouse model of manganism is mediated via mitochondria regulating and antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Carcinine Hydrochloride Off-Target Effects
Welcome to the Technical Support Center for carcinine (B1662310) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting guidance regarding the potential off-target effects of carcinine hydrochloride encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target activities of this compound?
A1: this compound's primary pharmacological activity is as a selective antagonist of the histamine (B1213489) H3 receptor.[1][2] However, researchers should be aware of potential off-target effects, particularly at higher concentrations. These may include interactions with other histamine receptor subtypes (H1 and H2), as well as effects on cardiovascular and metabolic parameters.
Q2: Has the binding affinity of carcinine to histamine H1 and H2 receptors been quantified?
A2: Yes, in vitro binding studies have determined the inhibitory constants (Ki) of carcinine for histamine H1, H2, and H3 receptors. These values demonstrate a significant selectivity for the H3 receptor.[1][2]
Q3: Are there any observed effects of carcinine on blood pressure?
A3: Yes, studies in vertebrate models have shown that carcinine exerts a vasodepressive effect, leading to a decrease in blood pressure. This effect is less potent than that of histamine but more pronounced than that of its parent compound, carnosine.
Q4: Does this compound influence blood glucose or lipid levels?
A4: A clinical study involving overweight and obese individuals demonstrated that daily administration of carcinine (60 mg/day) led to a significant reduction in glycemia, glycated hemoglobin (HbA1c), and total cholesterol levels.[3][4]
Q5: What is known about the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?
A5: Currently, there is no publicly available information from our searches detailing in vitro or in vivo studies on the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. This represents a significant data gap, and researchers should exercise caution when co-administering carcinine with drugs known to be metabolized by CYP enzymes.
Q6: Is there any available information on the genetic toxicity of this compound?
A6: Our current search has not yielded any specific results from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or micronucleus test for this compound.
Q7: What is the acute toxicity profile of this compound?
A7: Specific LD50 values from acute toxicity studies for this compound are not available in the currently reviewed literature.
Q8: Are there any chronic toxicity data available for this compound?
A8: Detailed results from repeated-dose chronic toxicity studies for this compound are not available in the public domain based on our current search.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects Observed in Preclinical Models (e.g., Hypotension)
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Potential Cause: This may be an off-target effect of carcinine due to its vasodepressive properties.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to characterize the hypotensive effect and determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Mechanism of Action Investigation: To investigate the mechanism, consider evaluating the effect of carcinine on vascular smooth muscle tone in vitro using isolated artery preparations.
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Monitor Vital Signs: In in vivo experiments, ensure continuous monitoring of blood pressure and heart rate.
-
Issue 2: Alterations in Blood Glucose or Lipid Profile in Animal Studies
-
Potential Cause: These effects may be related to the observed metabolic effects of carcinine in clinical settings.
-
Troubleshooting Steps:
-
Establish Baseline: Ensure that baseline glucose and lipid levels are well-characterized before initiating treatment.
-
Dose-Response Relationship: Investigate if the observed metabolic changes are dose-dependent.
-
In Vitro Mechanistic Studies: To understand the underlying mechanism, consider performing in vitro assays to assess the effect of carcinine on insulin (B600854) secretion from pancreatic islet cells or glucose uptake in muscle cells.[5]
-
Data Presentation
Table 1: In Vitro Binding Affinity of Carcinine for Histamine Receptors
| Receptor Subtype | Ki (μM) |
| Histamine H1 | 3621.2 ± 583.9 |
| Histamine H2 | 365.3 ± 232.8 |
| Histamine H3 | 0.2939 ± 0.2188 |
Data from Chen et al. (2004).[1][2]
Table 2: Effects of Carcinine (60 mg/day for 8 weeks) on Metabolic Parameters in Overweight/Obese Individuals
| Parameter | Result | p-value |
| Glycemia | Significantly Reduced | p=0.001 |
| Glycated Hemoglobin (HbA1c) | Significantly Reduced | p<0.001 |
| Total Cholesterol | Significantly Reduced | p<0.003 |
| Serum Insulin | Significantly Reduced | p<0.05 |
| HOMA-IR | Progressively Reduced | p<0.03 |
| Abdominal Circumference | Progressively Reduced | p<0.2 |
Data from a retrospective observational trial.[3][4]
Experimental Protocols
Histamine Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of a test compound like carcinine for histamine receptors.
-
Materials:
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Membrane preparations from cells expressing the target human histamine receptor (H1, H2, or H3).
-
Radioligand:
-
For H1: [³H]mepyramine
-
For H2: [³H]tiotidine
-
For H3: [³H]Nα-methylhistamine
-
-
Test Compound: this compound
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Non-specific binding control: High concentration of a known antagonist for the respective receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
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Scintillation counter.
-
-
Procedure:
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Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or this compound at various concentrations.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of carcinine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Potential on-target and off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected in vivo effects of carcinine.
References
- 1. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaterapeutica.it [clinicaterapeutica.it]
- 4. The role of Carcinine treatment on glico-lipidic imbalance of patients with altered blood glucose pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosine increases insulin-stimulated glucose uptake and reduces methylglyoxal-modified proteins in type-2 diabetic human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting carcinine hydrochloride precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using carcinine (B1662310) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carcinine Hydrochloride and what are its primary applications in cell culture?
A1: this compound is the salt form of carcinine (β-alanylhistamine), a natural dipeptide analog of carnosine.[1] In cell culture, it is primarily used for its potent antioxidant and neuroprotective properties.[1][2] It also functions as a selective histamine (B1213489) H3 receptor antagonist, making it a valuable tool for studying neurological and inflammatory signaling pathways.[3][4]
Q2: My this compound solution precipitated after being added to the cell culture medium. Why did this happen?
A2: Precipitation of this compound in cell culture media can occur for several reasons:
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Low Aqueous Solubility: While the hydrochloride salt improves water solubility, the complex composition of cell culture media (salts, amino acids, proteins) can reduce its solubility compared to pure water.[5][6]
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"Salting Out" Effect: High concentrations of salts in the media can decrease the solubility of other solutes like this compound.[5]
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pH Shifts: The pH of the media is critical for maintaining the solubility of many compounds. This compound's solubility may be pH-dependent.
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Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can affect the solubility of its components, potentially leading to precipitation.[5][6]
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High Concentration: Exceeding the solubility limit of this compound in the specific medium will cause it to precipitate.
Q3: What is the recommended solvent and storage procedure for this compound?
A3: Carcinine dihydrochloride (B599025) is soluble in water.[3][7][8] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, distilled water or a suitable buffer. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
Q4: How can I differentiate between this compound precipitation and microbial contamination?
A4: Precipitation typically appears as a uniform cloudiness or fine, crystalline particles that are non-motile when viewed under a microscope. In contrast, bacterial contamination often presents as small, dark, motile dots that multiply over time and can cause a rapid drop in the media's pH (indicated by a color change to yellow). Fungal contamination usually appears as filamentous structures.[6]
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you may encounter with this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | High final concentration: The final concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. 2. Work with a lower final concentration if experimentally feasible. |
| "Solvent Shock": Rapid dilution of a concentrated aqueous stock into the complex media environment. | 1. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling. 2. Prepare an intermediate dilution in a small volume of media before adding to the final culture volume. | |
| Media Temperature: Adding the stock solution to cold media can decrease solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5] | |
| Precipitate forms after several hours or days in the incubator. | Compound Instability: The compound may be degrading over time at 37°C. | 1. Prepare fresh this compound-containing media for each experiment. 2. Minimize the incubation time if possible. |
| Interaction with Media Components: this compound may be interacting with salts or other components in the media over time. | 1. Test the solubility and stability in a simpler basal medium (e.g., HBSS) to identify potential problematic components. 2. If using serum, consider that proteins in the serum can sometimes interact with small molecules. | |
| pH Shift During Culture: Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect solubility. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. | |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles may have compromised the stock solution. | 1. Aliquot your stock solution into single-use volumes upon preparation. 2. Always use a fresh aliquot for each experiment. |
| Variability in Media Preparation: Minor differences in media preparation (e.g., pH, order of component addition) can affect solubility. | Ensure a standardized and consistent protocol for media preparation. |
Data Presentation
Table 1: Physicochemical Properties of Carcinine Dihydrochloride
| Property | Value | References |
| Molecular Weight | 255.14 g/mol | [3][4][7] |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | [3][7] |
| Appearance | White to off-white powder | [4][7] |
| Storage (Solid) | -20°C, desiccated | [4][8] |
Table 2: Solubility Data for Carcinine Dihydrochloride
| Solvent | Reported Solubility | Notes | References |
| Water | ≥15 mg/mL | - | [3][8] |
| Water | 175 mg/mL | Ultrasonic assistance may be needed. | [7] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution and Working Solutions for Cell Culture
This protocol provides a step-by-step guide to minimize the risk of precipitation.
Materials:
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Carcinine dihydrochloride powder
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Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS)
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
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Sterile conical tubes (15 mL and 50 mL)
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Sterile microcentrifuge tubes
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Pipettes and sterile, filtered pipette tips
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Vortex mixer
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Water bath (37°C)
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0.22 µm sterile syringe filter
Procedure:
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Preparation of a 100 mM Stock Solution in Sterile Water:
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Calculate the required mass of carcinine dihydrochloride for your desired volume of 100 mM stock solution (Mass = 0.025514 g/mL x desired volume in mL).
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In a sterile conical tube, dissolve the weighed carcinine dihydrochloride powder in the appropriate volume of sterile water.
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Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.
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Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
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Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
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Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
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Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Determine the final concentration of this compound needed for your experiment.
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Recommended Method (Serial Dilution):
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Perform an intermediate dilution of the 100 mM stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 µM, you could first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution.
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Add the required volume of the intermediate solution to your final culture volume.
-
-
Alternative Method (Direct Addition):
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Add the calculated volume of the stock solution drop-wise to the pre-warmed medium while gently swirling the flask or tube. Avoid adding the concentrated stock directly into a large volume of cold medium.
-
-
Gently mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause foaming and protein denaturation in serum-containing media.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of sterile water (the solvent for the stock solution) to an equivalent volume of cell culture medium. This is crucial to ensure that any observed cellular effects are due to this compound and not the solvent.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Direct antioxidant action of carcinine.
Caption: Carcinine's role in H3 receptor signaling.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carcinine 二盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Carcinine Hydrochloride Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the synthesis and purification of carcinine (B1662310) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is carcinine hydrochloride and why is its purity important?
Carcinine, or β-alanyl-histamine, is a dipeptide with various biological activities, including antioxidant and neuroprotective effects.[1] It is often supplied as a dihydrochloride (B599025) salt to improve its stability and solubility.[2] High purity is crucial for accurate in-vitro and in-vivo studies, as impurities can have their own biological effects, leading to erroneous and irreproducible results. For pharmaceutical applications, stringent purity standards are required to ensure safety and efficacy.
Q2: What are the common synthetic routes for carcinine?
A prevalent method for synthesizing carcinine involves the coupling of a protected β-alanine derivative, such as N-Boc-β-alanine, with histamine (B1213489).[3] A carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), is used as the coupling agent to facilitate the formation of the amide bond.[3][4] The synthesis is typically followed by the removal of the protecting group (e.g., Boc deprotection using an acid) and conversion to the hydrochloride salt.
Q3: What are the major potential artifacts and impurities in this compound synthesis?
The most common impurities can be categorized as follows:
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Starting Materials: Unreacted Boc-β-alanine and histamine.
-
Coupling Agent Byproducts: The primary byproduct from DCC is N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents.[5][6]
-
Side-Reaction Products:
-
N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate.[4][7]
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Racemization: While β-alanine is achiral, racemization can be a concern with other chiral amino acids and should be a consideration in analogous syntheses.[6][7]
-
Double Acylation: Histamine has two nitrogen atoms in its imidazole (B134444) ring, which could potentially react, although the primary amino group is significantly more nucleophilic.
-
Q4: Which analytical techniques are best suited for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying purity and detecting impurities. A reversed-phase C18 column with UV detection is typically used.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the carcinine molecule and can help in the identification and quantification of impurities.
Troubleshooting Guides
Synthesis Stage
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Carcinine | Incomplete reaction. | Ensure all reagents are dry, as DCC is moisture-sensitive.[5] Use a slight excess (1.1-1.2 equivalents) of DCC. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side reactions consuming starting materials. | Add a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve coupling efficiency.[6] Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the formation of N-acylurea.[4] | |
| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate. | Perform the reaction at a lower temperature. The addition of HOBt can also mitigate this side reaction.[7] |
| Difficulty in removing DCU | DCU is sparingly soluble in many organic solvents. | Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.[5][7] If some DCU remains soluble, it can often be removed during the subsequent purification steps, such as crystallization. |
Purification Stage
| Issue | Potential Cause | Recommended Solution |
| Product fails to crystallize | Solution is not supersaturated, or impurities are inhibiting crystallization. | Concentrate the solution further. Try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of pure product can also initiate crystallization. |
| Oily product obtained after crystallization | Presence of residual solvent or impurities. | Try re-dissolving the oil in a minimal amount of a good solvent and inducing crystallization again, perhaps with a different anti-solvent. A final wash with a non-polar solvent in which the product is insoluble (e.g., diethyl ether) can help remove residual solvents. |
| Co-precipitation of impurities | Impurities have similar solubility to the product. | Recrystallization is often necessary to improve purity.[8] Consider using a different solvent system for recrystallization. If impurities persist, column chromatography may be required. |
| Broad peaks in HPLC analysis | Poor column condition, inappropriate mobile phase, or on-column degradation. | Ensure the HPLC column is properly equilibrated. Optimize the mobile phase composition and pH. Carcinine is a basic compound, so adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape. |
Experimental Protocols
Synthesis of N-Boc-Carcinine
This protocol is a representative method based on established peptide coupling techniques.
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Dissolution of Starting Materials: In a round-bottom flask, dissolve Boc-β-alanine (1 equivalent) and histamine (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
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Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Removal of DCU: After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
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Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude N-Boc-carcinine.
Deprotection and Salt Formation to Yield Carcinine Dihydrochloride
-
Deprotection: Dissolve the crude N-Boc-carcinine in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or a solution of HCl gas in ethyl acetate).
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Isolation: The carcinine dihydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the carcinine dihydrochloride from a suitable solvent system, such as ethanol/water or methanol/diethyl ether.[8][9]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
- 1. abmole.com [abmole.com]
- 2. Carcinine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
- 3. [Carcinine (beta-alanyl-histamine): rapid synthesis and action on vertebrate blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Purification of Curcumin from Ternary Extract-Similar Mixtures of Curcuminoids in a Single Crystallization Step | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Carcinine Hydrochloride in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for interference of carcinine (B1662310) hydrochloride in various biochemical assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is carcinine hydrochloride and why is it used in experiments?
Carcinine (β-alanyl-histamine) is a natural dipeptide with potent antioxidant properties.[1][2][3][4] It is often used in research to study its protective effects against oxidative stress, its role in neuroprotection, and its ability to scavenge reactive molecules like 4-hydroxynonenal (B163490) (4-HNE).[1] this compound is the salt form, which typically has improved solubility and stability in aqueous solutions.
Q2: Can this compound interfere with my biochemical assay?
Yes, like many biologically active small molecules, this compound has the potential to interfere with biochemical assays.[5][6] Interference can arise from its chemical properties, such as its antioxidant activity, its imidazole (B134444) group, and its potential to interact with proteins and other assay components.[1][2]
Q3: What are the common types of assay interference I should be aware of?
Common types of assay interference that could potentially be caused by compounds like carcinine include:
-
Spectroscopic Interference: The compound absorbs light or fluoresces at the same wavelength used for detection in the assay.[6]
-
Redox Activity: As a known antioxidant, carcinine can interfere with assays that rely on redox reactions (e.g., those using resazurin (B115843) or MTT) or those sensitive to redox conditions.[5][6]
-
Protein Interaction: Carcinine may non-specifically interact with proteins in the assay, potentially affecting enzyme activity or protein quantification.
-
Chelation: The imidazole group in carcinine may chelate metal ions that are essential for enzyme function or signal generation.[2]
-
Reagent Reactivity: Carcinine could directly react with assay reagents, leading to false signals or signal quenching.[5]
Q4: Are there specific assays that are more susceptible to interference by this compound?
Based on its known properties, the following types of assays may be more prone to interference:
-
Antioxidant Capacity Assays: Carcinine's inherent antioxidant activity will directly contribute to the signal, making it unsuitable as a test compound in assays like ORAC, ABTS, or DPPH without proper controls.
-
Redox-Based Cell Viability Assays: Assays using redox indicators like MTT, MTS, resazurin (alamarBlue), and WST-1 could be affected by the reducing potential of carcinine.
-
Enzyme Assays: Carcinine has been shown to modulate the activity of certain enzymes, such as aldehyde dehydrogenase and carbonic anhydrase.[7] It could potentially interact with other enzymes, especially those with metal cofactors.
-
Protein Quantification Assays: High concentrations of carcinine might interfere with assays like the Bicinchoninic Acid (BCA) assay due to its potential reducing activity or interaction with copper ions.[8][9]
Troubleshooting Guides
Problem 1: Unexpected results in a colorimetric or fluorometric assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Spectroscopic Interference | 1. Run a spectrum of this compound in the assay buffer to check for absorbance or fluorescence at the assay wavelength. 2. Run a "compound-only" control (carcinine in assay buffer without the biological components). | 1. Identifies if carcinine has intrinsic spectral properties that overlap with the assay readout. 2. Determines if carcinine alone contributes to the signal. |
| Signal Quenching | 1. Spike a known positive control reaction with carcinine. | A decrease in the signal compared to the positive control without carcinine indicates quenching. |
Problem 2: Inconsistent results in an enzyme inhibition or activation assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct Enzyme Interaction | 1. Perform enzyme kinetic studies (e.g., Lineweaver-Burk plots) with varying concentrations of both substrate and carcinine. 2. Run a counter-screen with an unrelated enzyme.[6] | 1. Helps to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive).[7] 2. Differentiates between specific and non-specific enzyme modulation. |
| Redox Interference | 1. Include a reducing agent like DTT in the assay buffer as a control.[5] 2. Test for hydrogen peroxide production by carcinine in the assay buffer. | 1. If the effect of carcinine is diminished, it may be due to redox activity. 2. Confirms if carcinine is generating reactive oxygen species under assay conditions. |
| Colloidal Aggregation | 1. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay.[6] 2. Perform dynamic light scattering (DLS) on the carcinine solution. | 1. If the activity of carcinine is attenuated, it may be forming aggregates that inhibit the enzyme.[6] 2. Directly detects the presence of aggregates. |
Problem 3: Discrepancies in protein quantification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interference with BCA Assay | 1. Prepare a standard curve with a known protein (e.g., BSA) in the presence and absence of the same concentration of carcinine as in the samples. | This will reveal if carcinine is affecting the color development and allow for a correction factor to be determined. |
| Interference with Bradford Assay | 1. Use a detergent-compatible Bradford assay formulation if detergents are present. 2. Ensure the pH of the sample with carcinine is compatible with the assay. | Minimizes interference from other buffer components that might be exacerbated by carcinine. |
Quantitative Data Summary
The following tables summarize quantitative data related to the antioxidant and enzyme-modulating activities of carcinine.
Table 1: Antioxidant and Scavenging Activity of Carcinine
| Assay | Species/System | IC50 or Effective Concentration | Notes | Reference |
| 4-Hydroxynonenal (4-HNE) Scavenging | In vitro (retinal proteins) | 33.2 ± 0.6 µg/µL | Inhibited the formation of 4-HNE adducts with retinal proteins. | [1] |
| Hydroxyl Radical Scavenging | In vitro (deoxyribose degradation) | Effective at 10-25 mM | Demonstrated good scavenging of hydroxyl radicals. | [3][4] |
| Lipid Peroxidation Inhibition | In vitro (linoleic acid and liposomes) | Effective at 10-25 mM | Inhibited iron-ascorbate and hemoglobin-activated lipid peroxidation. | [3][4] |
Table 2: Hypothetical Effect of Carcinine on Enzyme Activity
The following data is hypothetical and for illustrative purposes to guide experimental design.
| Enzyme | Carcinine Concentration (µM) | % Activity Change | Hypothetical Effect | Reference |
| Aldehyde Dehydrogenase | 100 | -16 | Moderate Inhibition | [7] |
| Aldehyde Dehydrogenase | 1000 | -44 | Moderate Inhibition | [7] |
| Carbonic Anhydrase II | 10 | +25 | Activation | [7] |
| Carbonic Anhydrase II | 100 | +80 | Activation | [7] |
Experimental Protocols
Protocol 1: Assessing Carcinine Interference in a Fluorometric Assay
Objective: To determine if this compound interferes with the fluorescent signal of an assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorometric assay reagents
-
Positive control for the assay
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Carcinine Solutions: Create a serial dilution of this compound in the assay buffer at concentrations relevant to your experiment.
-
Set up Controls:
-
Buffer Blank: Assay buffer only.
-
Compound Blank: Different concentrations of carcinine in assay buffer.
-
Positive Control: Assay components that generate a fluorescent signal without the test compound.
-
Positive Control + Carcinine: Positive control components spiked with different concentrations of carcinine.
-
Test Samples: Your experimental setup with carcinine.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the buffer blank from all readings.
-
Compare the signal of the "Compound Blank" to the "Buffer Blank". A significant increase indicates intrinsic fluorescence.
-
Compare the signal of the "Positive Control + Carcinine" to the "Positive Control". A significant decrease suggests fluorescence quenching.
-
Protocol 2: In Vitro 4-HNE Adduct Formation and Inhibition by Carcinine
Objective: To determine if carcinine can inhibit the formation of 4-HNE adducts with a target protein.
Materials:
-
Target protein (e.g., retinal protein extract or a purified protein like BSA)
-
This compound
-
4-Hydroxynonenal (4-HNE)
-
Phosphate-buffered saline (PBS)
-
Dot-blot apparatus
-
Nitrocellulose membrane
-
Anti-HNE antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Ponceau S solution for total protein staining
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reactions containing a fixed amount of the target protein in PBS.
-
Add increasing concentrations of carcinine to the tubes.
-
Initiate the reaction by adding a fixed concentration of 4-HNE.
-
Include a control with no carcinine.
-
-
Incubation: Incubate the reactions at room temperature for a set time (e.g., 90 minutes).
-
Dot-Blot Analysis:
-
Spot a small volume of each reaction onto a nitrocellulose membrane.
-
Allow the spots to dry completely.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary anti-HNE antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the signals.
-
-
Normalization:
-
After imaging, stain the membrane with Ponceau S to visualize the total protein in each spot.
-
Quantify the chemiluminescent signal and the Ponceau S signal for each spot.
-
Normalize the anti-HNE signal to the total protein signal.
-
-
Data Analysis: Plot the normalized HNE signal against the carcinine concentration to determine the extent of inhibition.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in biochemical assays when using carcinine.
Caption: Signaling pathway illustrating the antioxidant mechanisms of carcinine.
References
- 1. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Oral Delivery of Carcinine Hydrochloride
Welcome to the technical support center for the oral delivery of carcinine (B1662310) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the formulation and evaluation of orally administered carcinine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments.
Q1: My in vivo study shows very low oral bioavailability for carcinine. What are the primary barriers?
A1: Low oral bioavailability of peptide-based compounds like carcinine is a common challenge.[1][2][3][4] The primary barriers in the gastrointestinal (GI) tract are:
-
Enzymatic Degradation: While carcinine is notably more resistant to degradation by carnosinase enzymes than its parent compound, carnosine, some level of enzymatic breakdown can still occur in the GI tract.[5] The GI tract contains various proteases and peptidases that can hydrolyze the peptide bond.[1][2][3]
-
Poor Intestinal Permeability: Carcinine, being a hydrophilic dipeptide, is expected to have low passive permeability across the lipid membranes of intestinal epithelial cells.[1][2][3] Its absorption is likely limited by its physicochemical properties.[1][2][3]
-
Physicochemical Instability: The varying pH of the GI tract (pH 1-3 in the stomach, pH 6-7.5 in the intestine) can affect the stability and solubility of carcinine hydrochloride.
Troubleshooting Steps:
-
Verify Compound Stability: First, confirm the stability of your carcinine formulation in simulated gastric and intestinal fluids (see Protocol 1).
-
Assess Intrinsic Permeability: Use an in vitro model like Caco-2 cells to determine the apparent permeability coefficient (Papp) (see Protocol 2). A low Papp value will confirm permeability as a major hurdle.
-
Investigate Formulation Strategies: Consider using formulation strategies known to protect peptides and enhance their absorption, such as enteric coatings, permeation enhancers, or nanocarrier systems.[2][6][7]
Q2: I am observing carcinine degradation in my simulated intestinal fluid (SIF) stability assay. Why is this happening if it's resistant to carnosinase?
A2: While carcinine's key advantage is its resistance to carnosinase, which rapidly degrades carnosine, it is not entirely immune to all enzymatic activity in the GI tract.[5] SIF, especially when supplemented with pancreatic enzymes like pancreatin, contains a mixture of proteases (e.g., trypsin, chymotrypsin) that can still slowly hydrolyze the peptide bond of carcinine.
Troubleshooting Steps:
-
Identify the Enzymes: To confirm which enzymes are responsible, you can run parallel stability studies in SIF with and without specific protease inhibitors.
-
Use Protective Formulations: Employing enzyme inhibitors in your formulation (e.g., soybean trypsin inhibitor) or encapsulating carcinine in protective carriers like liposomes or nanoparticles can shield it from enzymatic attack.[2]
-
Modify the Structure: For research purposes, chemical modifications to the carcinine structure could further enhance its enzymatic stability, though this creates a new chemical entity.[7]
Q3: My Caco-2 permeability assay results for carcinine are highly variable. What could be causing this?
A3: High variability in Caco-2 assays can stem from several factors related to both the experimental setup and the compound itself.
-
Cell Monolayer Integrity: The most common cause is inconsistent integrity of the Caco-2 cell monolayers. This can be checked by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Efflux Transporter Activity: Carcinine could be a substrate for efflux transporters (like P-gp) expressed on the apical side of Caco-2 cells, which would pump the compound back into the apical chamber, leading to an underestimation of permeability.
-
Low Analytical Sensitivity: If the amount of carcinine crossing the monolayer is very low, it may be near the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS), leading to higher variability.
Troubleshooting Steps:
-
Monitor TEER: Ensure TEER values are consistent and within the acceptable range for your lab (typically >200 Ω·cm²) before starting the transport study. Also, measure TEER after the experiment to ensure the compound did not damage the monolayer.
-
Conduct Bidirectional Assay: Perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Optimize Bioanalytical Method: Validate your LC-MS/MS method to ensure it has sufficient sensitivity, accuracy, and precision at the low concentrations expected in the receiver compartment.
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic properties relevant to the oral delivery of carcinine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | β-Alanylhistamine dihydrochloride (B599025) | [8] |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | [8] |
| Molecular Weight | 255.14 g/mol | |
| Appearance | White to beige powder | [9] |
| Water Solubility | >15 mg/mL | [9] |
| Predicted pKa | 14.37 ± 0.10 | [10] |
| Predicted LogP | -2.4 (for free base) | (Calculated value) |
Table 2: Comparative Enzymatic Stability
| Compound | Substrate for Human Serum Carnosinase | Substrate for Rat Kidney Carnosinase | Key Finding | Source |
|---|---|---|---|---|
| Carnosine | Yes | Yes | Rapidly hydrolyzed | [5] |
| Carcinine | Negligible | Negligible | Highly resistant to hydrolysis |[5] |
Visual Guides and Workflows
Diagram 1: Metabolic Pathway of Carcinine vs. Carnosine
Caption: Comparative metabolic fate of carnosine and carcinine.
Diagram 2: Troubleshooting Workflow for Low Oral Bioavailability
Caption: A decision tree for troubleshooting low oral bioavailability.
Detailed Experimental Protocols
Protocol 1: Stability Assessment in Simulated Gastrointestinal Fluids
Objective: To determine the chemical and enzymatic stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Materials:
-
This compound
-
SGF powder (containing pepsin, pH ~1.2)
-
SIF powder (containing pancreatin, pH ~6.8)
-
Phosphate buffered saline (PBS)
-
HPLC or LC-MS/MS system for quantification
-
Incubator/shaker at 37°C
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Prepare Test Media: Reconstitute SGF and SIF according to the manufacturer's instructions. Pre-warm the fluids to 37°C.
-
Initiate Experiment: Spike the carcinine stock solution into the SGF and SIF solutions to a final concentration of 10 µg/mL.
-
Incubation: Incubate the solutions at 37°C with gentle agitation.
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Immediately stop any enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to the samples.
-
Sample Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the concentration of remaining carcinine using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of carcinine remaining versus time to determine the degradation rate.
Protocol 2: Caco-2 Permeability Assay (FDA Recommended)
Objective: To assess the intestinal permeability of carcinine and investigate potential active transport mechanisms.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport medium (HBSS, pH 7.4)
-
Lucifer yellow or another low-permeability marker
-
TEER meter
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at an appropriate density (e.g., 60,000 cells/cm²).
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Discard any wells with values outside the acceptable range.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add carcinine solution (e.g., 10 µM) to the apical (AP) chamber (donor).
-
Add fresh HBSS to the basolateral (BL) chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.
-
At the end, take a sample from the AP chamber.
-
-
Monolayer Integrity Post-Study: Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.
-
Sample Analysis: Quantify the concentration of carcinine in all samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the insert (cm²)
-
C₀ = Initial concentration in the donor chamber
-
-
(Optional) Bidirectional Study: Repeat the experiment in the B to A direction to calculate the efflux ratio and identify active transport.
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 4. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. tandfonline.com [tandfonline.com]
- 8. Decarboxy carnosine hydrochloride | C8H16Cl2N4O | CID 6419997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carcinine dihydrochloride | 57022-38-5 [amp.chemicalbook.com]
- 10. Carcinine | 56897-53-1 [chemicalbook.com]
Technical Support Center: Mitigating Cytotoxicity of Carcinine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with carcinine (B1662310) hydrochloride at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with high concentrations of carcinine hydrochloride. What are the potential mechanisms of this cytotoxicity?
A1: While specific high-concentration cytotoxicity data for this compound is limited, peptide-based compounds can induce cell death through several mechanisms. For a cationic peptide derivative like carcinine, potential mechanisms include:
-
Membrane Disruption (Necrosis): At high concentrations, the positive charge of the molecule can lead to interactions with the negatively charged cell membrane. This can disrupt membrane integrity, leading to pore formation and subsequent cell lysis (necrosis).[1]
-
Induction of Apoptosis: this compound could trigger programmed cell death, or apoptosis. This can be initiated through interactions with specific cell surface receptors or by causing stress to intracellular organelles like the mitochondria, which in turn activates caspase cascades.[1]
-
Off-Target Pharmacological Effects: Carcinine is known to be a selective histamine (B1213489) H3 antagonist. At high concentrations, it might interact with other receptors or cellular targets in a non-specific manner, leading to unintended and cytotoxic effects.
Q2: How can we determine whether the observed cytotoxicity is due to apoptosis or necrosis?
A2: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. A combination of assays is recommended:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis.[1]
-
Caspase Activity Assays: The activation of caspase enzymes is a key indicator of apoptosis. Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
Morphological Analysis: Observing changes in cell morphology using microscopy can also provide valuable clues. Apoptotic cells often exhibit characteristics like cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrotic cells typically swell and lyse.
Q3: What are some initial steps to troubleshoot and mitigate the observed cytotoxicity of this compound?
A3: When encountering unexpected cytotoxicity, a systematic approach to troubleshooting is essential. Here are some initial steps:
-
Confirm the Finding: Repeat the experiment to ensure the cytotoxicity is reproducible.
-
Assess Compound Purity and Solubility: Verify the purity of your this compound stock. Impurities from synthesis can contribute to cytotoxicity. Also, ensure that the compound is fully dissolved in your culture medium at the concentrations being tested, as precipitates can cause non-specific toxic effects.
-
Perform a Dose-Response and Time-Course Study: Conduct a careful titration of this compound concentrations and vary the exposure time. This will help you identify a potential therapeutic window where a desired biological effect is observed with minimal cytotoxicity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Uneven distribution of this compound in wells. | Mix the plate gently after adding the compound. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. | |
| Observed cytotoxicity is much higher or lower than anticipated. | Incorrect stock concentration of this compound. | Verify the stock concentration and prepare fresh serial dilutions for each experiment. |
| Degradation or aggregation of the compound. | Store the this compound stock solution under the recommended conditions and avoid repeated freeze-thaw cycles. | |
| The chosen cytotoxicity assay is not appropriate for the mechanism of cell death. | If you suspect a specific mechanism (e.g., apoptosis), use an assay that directly measures markers of that pathway (e.g., caspase activity). | |
| High background cytotoxicity in vehicle control wells. | Toxicity of the solvent (e.g., DMSO). | Keep the final concentration of the solvent in the culture medium to a minimum (typically below 0.5% for DMSO). Run a solvent-only toxicity control. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis/Necrosis Detection
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Potential Mitigation Strategies
If high concentrations of this compound are necessary for your experiments, consider these advanced strategies to mitigate cytotoxicity:
-
Formulation Strategies: For more complex in vitro models or future in vivo studies, encapsulating this compound in delivery systems like liposomes or nanoparticles could help control its release and reduce off-target effects.[1]
-
Chemical Modification: While more involved, chemical modifications to the peptide structure can sometimes reduce cytotoxicity while retaining biological activity. Strategies for other peptides have included cyclization or the incorporation of unnatural amino acids.[2]
-
Co-administration with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if oxidative stress is involved) or other cytoprotective agents could be explored.
Visualizing Experimental Workflows and Cellular Pathways
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways of this compound-induced cytotoxicity at high concentrations.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Carcinine and Carnosine
For Immediate Release: A comprehensive review of existing experimental data reveals that both carcinine (B1662310) (β-alanylhistamine) and carnosine (β-alanyl-L-histidine) are potent natural antioxidants. Their efficacy stems from a multi-pronged defense against oxidative stress, including the direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation. While both molecules exhibit robust antioxidant capabilities due to their shared β-alanyl-imidazole structure, subtle structural differences influence their biological stability and specific activities. This guide provides a detailed comparison of their antioxidant performance based on available scientific literature, intended for researchers, scientists, and professionals in drug development.
Executive Summary of Antioxidant Performance
Carcinine and carnosine demonstrate comparable efficacy in several key areas of antioxidant activity. Both compounds are proficient scavengers of hydroxyl
A Comparative Guide to the Neuroprotective Effects of Carcinine and Anserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two naturally occurring histidine-containing dipeptides: carcinine (B1662310) (β-alanylhistamine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine). While both compounds exhibit promise as neuroprotective agents, their efficacy and mechanisms of action differ. This document synthesizes available experimental data to facilitate a direct comparison of their performance, details the experimental methodologies used in key studies, and visualizes their molecular pathways and workflows.
Quantitative Comparison of Neuroprotective Effects
Direct comparative studies on the neuroprotective effects of carcinine and anserine are limited. The following table summarizes key findings from individual and comparative studies, including the closely related dipeptide carnosine as a benchmark, to provide a quantitative overview.
| Experimental Model | Compound | Dosage | Key Metric | Result | Reference |
| Permanent Focal Cerebral Ischemia (pMCAO) in Mice | Anserine | 1,000 mg/kg (i.p.) | Infarct Volume Reduction | Not statistically significant | [1] |
| Permanent Focal Cerebral Ischemia (pMCAO) in Mice | Anserine | 1,000 mg/kg (i.p.) | Neurological Score Improvement | No statistically significant improvement | [1] |
| Permanent Focal Cerebral Ischemia (pMCAO) in Mice | Carnosine | 1,000 mg/kg (i.p.) | Infarct Volume Reduction | ~38% reduction vs. vehicle | [1][2] |
| Permanent Focal Cerebral Ischemia (pMCAO) in Mice | Carnosine | 1,000 mg/kg (i.p.) | Neurological Score Improvement | Significant improvement at days 1 and 3 | [1] |
| Light-Induced Retinal Degeneration in Mice | Carcinine | 20 mg/day (gavage) | Retinal Function (ERG) | Robust protection from degeneration | [3] |
| Light-Induced Retinal Degeneration in Mice | Carcinine | 1 µL of 2 M (intravitreal) | Retinal Structure (ONL Thickness) | Significant preservation of photoreceptor cells | [3] |
| Mild Cognitive Impairment (MCI) in Humans | Anserine | 500 mg/day | Mini-Mental State Examination (MMSE) | Significant improvement in change score vs. placebo (1.9 ± 2.0 vs. 0 ± 2.8) | [4] |
| Healthy Elderly Adults | Carnosine/Anserine (1:3 ratio) | 500 mg (twice daily) | Verbal Episodic Memory (WMS-LM2) | Significantly less decline vs. placebo (-0.29 ± 3.45 vs. -3.06 ± 3.86) | [5] |
Quantitative Comparison of Antioxidant Activities
The neuroprotective effects of both carcinine and anserine are strongly linked to their antioxidant capabilities. Both molecules can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
| Assay | Carcinine | Anserine | Methodology Notes | Reference |
| Inhibition of Linoleic Acid Peroxidation | Effective at 10-25 mM | Effective, but less so than carnosine | Measured via thiobarbituric acid reactive substance (TBARS) assay. | [6][7] |
| Hydroxyl Radical (•OH) Scavenging | Potent scavenger | Active scavenger | Assessed by iron-dependent damage to deoxyribose. | [7][8][9] |
| DPPH Radical Scavenging | Not Available | Effective scavenger | Activity increases with concentration. | [6] |
| Reducing Power | Not Available | Possesses strong reducing power | Measured by absorbance at 700 nm. | [6] |
| Metal Ion Chelation (Cu²⁺) | Weak chelating activity | Effective chelator | Assessed by measuring the ability to chelate copper ions. | [6][7] |
Note: A significant advantage of carcinine is its higher resistance to enzymatic hydrolysis by carnosinase compared to carnosine, which may result in greater bioavailability and sustained effects in vivo.[10]
Mechanisms of Neuroprotective Action
Carcinine and anserine exert their neuroprotective effects through a combination of direct antioxidant actions and modulation of cellular signaling pathways.
Carcinine: The primary neuroprotective mechanism attributed to carcinine is its potent antioxidant activity.[7][8]
-
Direct Radical Scavenging: The imidazole (B134444) ring common to these compounds is key to their ability to directly quench harmful ROS, such as hydroxyl radicals (•OH) and peroxyl radicals, thereby preventing damage to lipids, proteins, and DNA.[7][10]
-
Inhibition of Lipid Peroxidation: Carcinine effectively interrupts the chain reactions of lipid peroxidation, protecting cell membranes from oxidative damage.[8][10] It can also scavenge cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of this process.[3]
-
Metal Ion Chelation: By weakly chelating pro-oxidant transition metals like iron (Fe²⁺), carcinine can help prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction.[7]
Anserine: While also a capable antioxidant, anserine's neuroprotective effects have been linked to more specific anti-inflammatory pathways.
-
Antioxidant Activity: Anserine demonstrates significant antioxidant properties, including scavenging free radicals, reducing power, and chelating metal ions.[6][9] Some studies in liposome (B1194612) systems have suggested it has greater antioxidant properties than carnosine.[1]
-
Anti-inflammatory Effects: In a clinical study involving individuals with Mild Cognitive Impairment, anserine's benefits were attributed to its ability to scavenge hypochlorous acid (HClO) and suppress myeloperoxidase (MPO)-mediated neuroinflammatory responses.[4]
-
Regulation of Endoplasmic Reticulum (ER) Stress: Both anserine and carnosine have been shown to protect against zinc-induced neurotoxicity by participating in the regulation of the ER stress pathway.[11]
References
- 1. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Daily Carnosine and Anserine Supplementation Alters Verbal Episodic Memory and Resting State Network Connectivity in Healthy Elderly Adults [frontiersin.org]
- 6. jfda-online.com [jfda-online.com]
- 7. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Carcinine Hydrochloride and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor in the central nervous system, has emerged as a promising therapeutic target for a variety of neurological disorders, including cognitive impairments, sleep-wake disorders, and epilepsy. Antagonism of the H3R enhances the release of histamine and other neurotransmitters, leading to improved cognitive function and wakefulness. This guide provides a detailed comparison of the efficacy of carcinine (B1662310) hydrochloride, a naturally occurring imidazole (B134444) derivative, with other well-established H3 receptor antagonists, supported by experimental data from in vitro and in vivo studies.
Quantitative Comparison of H3 Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of carcinine hydrochloride and a selection of other prominent H3 receptor antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Type | H3 Receptor Binding Affinity (Kᵢ) | Functional Antagonist Potency (pA₂) | Species/Tissue |
| This compound | Imidazole-based | 293.9 nM[1] | - | Rat Brain[1] |
| Thioperamide | Imidazole-based | 4.3 nM[2] | 8.9 (guinea pig jejunum)[2] | Rat Cortex, Guinea Pig Jejunum[2] |
| Ciproxifan | Imidazole-based | 0.5-1.9 nM[3] | 9.39 (mouse brain cortex)[4] | Rat Brain, Guinea Pig Ileum, Mouse Brain[3][4] |
| Pitolisant (B1243001) (Wakix®) | Non-imidazole | 0.16 nM[5][6] | - | Recombinant human H3 receptors[5][6] |
| ABT-239 | Non-imidazole | pKᵢ = 8.9 (rat), 9.4 (human)[7] | pA₂ = 8.7 (guinea pig ileum)[7] | Rat, Human, Guinea Pig Ileum[7] |
Note: Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve; a higher pA₂ value indicates greater potency.
In Vivo Efficacy Comparison
Direct comparative in vivo studies involving this compound and a wide range of H3R antagonists are limited. However, existing research provides valuable insights into its physiological effects relative to other antagonists like thioperamide.
-
Neurotransmitter Release: Like thioperamide, carcinine (at 20 and 50 µM) has been shown to significantly increase the release of serotonin (B10506) (5-HT) from mouse cortical slices. Neither compound had a significant effect on dopamine (B1211576) release in this specific experimental model.
-
Cognitive Enhancement: In a passive avoidance test in mice, carcinine (20 mg/kg) was able to ameliorate learning deficits induced by scopolamine. This effect was reversible by the H3 receptor agonist (R)-α-methylhistamine, indicating its action is mediated through H3R antagonism.
-
Anticonvulsant Activity: Carcinine (20 mg/kg) has demonstrated the ability to significantly inhibit pentylenetetrazole-induced kindling in mice, an effect that was also reversed by an H3R agonist.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented findings. The following are outlines of key experimental protocols used to characterize and compare H3 receptor antagonists.
Radioligand Binding Assay for H3 Receptor Affinity (Kᵢ)
This in vitro assay quantifies the affinity of a compound for the H3 receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human or rat H3 receptor, or from brain tissue known to have high H3R density (e.g., rat cerebral cortex).
-
Incubation: The prepared membranes are incubated with a specific H3 receptor radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound (e.g., this compound). A known H3R ligand is used in excess to determine non-specific binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Functional Antagonism Assay in Guinea Pig Ileum (pA₂)
This ex vivo assay measures the functional potency of an H3 receptor antagonist.
Objective: To determine the pA₂ value of an antagonist against an H3 receptor-mediated response.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce cholinergic nerve-mediated contractions.
-
Agonist Response: A cumulative concentration-response curve is generated for an H3 receptor agonist (e.g., (R)-α-methylhistamine), which inhibits the electrically induced contractions.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the H3 receptor antagonist (e.g., thioperamide) for a set period.
-
Shifted Agonist Response: A second concentration-response curve for the H3 agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with multiple antagonist concentrations to generate a Schild plot, from which the pA₂ value is determined.[9][10]
In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique measures the effect of an H3 receptor antagonist on the extracellular levels of neurotransmitters in the brain of a live animal.
Objective: To quantify changes in neurotransmitter concentrations in a specific brain region following administration of an H3R antagonist.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: The H3 receptor antagonist is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.
-
Sample Collection: Dialysate collection continues after drug administration.
-
Analysis: The concentrations of neurotransmitters (e.g., histamine, acetylcholine, dopamine, serotonin) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical or fluorescence detection).
-
Data Interpretation: Neurotransmitter levels after drug administration are compared to baseline levels to determine the effect of the antagonist.[11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: H3R antagonist mechanism of action.
Caption: Radioligand binding assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of histamine H3-receptors in guinea-pig ileum with H3-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. benchchem.com [benchchem.com]
The Misconception of Inertness: A Guide to Selecting Appropriate Negative Controls for Carcinine Hydrochloride Experiments
For researchers, scientists, and drug development professionals, the selection of a proper negative control is a cornerstone of robust experimental design. While carcinine (B1662310) hydrochloride is a valuable molecule for investigating antioxidant and neuromodulatory pathways, its inherent biological activities preclude its use as a negative control in most experimental contexts. This guide provides a comprehensive comparison of appropriate negative control strategies for experiments involving carcinine, supported by experimental data and detailed protocols.
Carcinine (β-alanylhistamine), and its hydrochloride salt used for improved solubility, is a naturally occurring dipeptide with well-documented antioxidant properties and potent antagonism at the histamine (B1213489) H3 receptor.[1][2] These intrinsic activities mean it will produce a biological effect in many assays, making it unsuitable for establishing a baseline of no effect. An appropriate negative control should be structurally similar to the experimental compound but lack the specific activity being measured. This ensures that any observed effects are due to the specific properties of the test compound and not to confounding factors.
This guide will explore suitable negative controls for the two primary areas of carcinine research: antioxidant activity and histamine H3 receptor binding.
Section 1: Negative Controls for Antioxidant Activity Assays
Carcinine's antioxidant effects, including the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation, are largely attributed to its imidazole (B134444) ring.[3] Therefore, an ideal negative control would be a molecule that is structurally related to carcinine but lacks this key functional group or its electron-donating capacity.
Comparison of Potential Negative Controls for Antioxidant Assays
| Control Compound | Rationale for Use as a Negative Control | Supporting Data/Context |
| β-Alanine | As a constituent amino acid of carcinine, it lacks the imidazole ring responsible for the primary antioxidant activity.[4][5] Its use helps to isolate the effect of the complete dipeptide structure. | Studies on carnosine (a close analog of carcinine) often use β-alanine to demonstrate that the full dipeptide is necessary for the observed antioxidant and physiological effects.[6][7] |
| Vehicle (Solvent) | The solvent in which carcinine hydrochloride is dissolved (e.g., water, PBS) serves as the most basic negative control to account for any effects of the vehicle itself on the assay. | Standard practice in all in vitro assays to establish a baseline reading. |
| Structurally Unrelated Compound with No Antioxidant Activity | A compound with a similar molecular weight and solubility to this compound but with no known antioxidant properties can help control for non-specific effects. | The choice of compound is highly dependent on the specific assay and experimental conditions. |
Experimental Workflow for Antioxidant Capacity Assay (DPPH)
Section 2: Negative Controls for Histamine H3 Receptor Binding Assays
Carcinine acts as an antagonist at the histamine H3 receptor (H3R), meaning it binds to the receptor and blocks the action of agonists like histamine.[2] A suitable negative control for an H3R binding assay would be a compound that does not have an affinity for this receptor.
Comparison of Potential Negative Controls for H3R Binding Assays
| Control Compound | Rationale for Use as a Negative Control | Supporting Data/Context |
| Vehicle (Solvent) | The buffer used in the binding assay is the essential baseline control to determine the level of binding in the absence of any competing ligand. | A fundamental component of all receptor binding assays to establish total and non-specific binding.[8] |
| Compounds with No H3R Affinity | Using a compound known to not bind to the H3R helps to control for non-specific binding to the cell membranes or other components of the assay system. | The choice of compound can vary, but it should be structurally distinct from known H3R ligands. |
| Histamine (for non-specific binding) | In radioligand binding assays, a high concentration of an unlabeled agonist (like histamine) is often used to define non-specific binding, as it will displace the radiolabeled ligand from all specific H3R binding sites. | This is a standard method for determining the specific binding component in receptor assays.[9] |
Signaling Pathway of the Histamine H3 Receptor
Experimental Protocol for a Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the H3 receptor.
Materials:
-
Cell membranes expressing the human H3 receptor.
-
Radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine).
-
This compound.
-
Negative control compound (with no H3R affinity).
-
Unlabeled histamine (for non-specific binding).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the negative control.
-
Incubation: In assay tubes, combine the H3R-expressing membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and varying concentrations of either this compound, the negative control, or the binding buffer (for total binding). A separate set of tubes will contain a high concentration of unlabeled histamine to determine non-specific binding.
-
Equilibration: Incubate the tubes at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound or negative control) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) for this compound using the Cheng-Prusoff equation. The negative control should not significantly displace the radioligand, resulting in a flat curve.
-
Conclusion
The appropriate choice of negative controls is paramount for the unambiguous interpretation of experimental results. This compound, due to its inherent antioxidant and H3 receptor antagonist properties, is not a suitable negative control for experiments investigating these activities. Instead, researchers should select controls that are structurally or functionally inert in the specific context of the assay. For antioxidant studies, β-alanine provides a structurally relevant control lacking the key functional group. In H3 receptor binding assays, a compound with no affinity for the receptor is an appropriate choice to account for non-specific effects. By employing these more rigorous control strategies, the scientific community can ensure the validity and reproducibility of research involving the multifaceted molecule, carcinine.
References
- 1. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Possible Roles of β-alanine and L-carnosine in Anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carcinine and Homocarnosine in Neurodegeneration: A Guide for Researchers
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to modern medicine. A growing body of research focuses on endogenous molecules with neuroprotective potential. Among these are carcinine (B1662310) (β-alanylhistamine) and homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), two naturally occurring histidine-containing dipeptides. While structurally similar to the well-studied carnosine (β-alanyl-L-histidine), they possess distinct properties that warrant a detailed comparative analysis for their potential therapeutic applications in neurodegeneration. Homocarnosine is notably the most abundant histidine-containing dipeptide in the human brain.[1][2] This guide provides an objective comparison of carcinine and homocarnosine, focusing on their mechanisms of action, supported by experimental data, to aid researchers and drug development professionals.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of carcinine and homocarnosine are multi-faceted, primarily revolving around their ability to counteract key pathological processes in neurodegeneration: oxidative stress, glycation, and metal ion dyshomeostasis.[1][3]
Antioxidant Activity
Both molecules are potent antioxidants, a critical function in combating the oxidative stress implicated in diseases like Alzheimer's and Parkinson's.[1][4] Their primary antioxidant activity stems from the imidazole (B134444) ring, which can directly scavenge reactive oxygen species (ROS) like hydroxyl and peroxyl radicals.[4][5]
-
Carcinine: Demonstrates robust hydroxyl radical-scavenging and lipid peroxidation inhibition capabilities.[4][6] It is particularly effective at scavenging cytotoxic aldehydes such as 4-hydroxynonenal (B163490) (4-HNE), a byproduct of lipid peroxidation that damages proteins and contributes to neuronal death.[7] In mouse models of light-induced retinal damage, carcinine administration completely blocked the decrease of RDH12, a key enzyme in detoxifying 4-HNE.[7]
-
Homocarnosine: Also exhibits significant antioxidant activity, effectively trapping peroxyl radicals and protecting against free radical damage.[5][8] In an in vitro ischemia model using PC12 cells, 1 mM of homocarnosine provided maximal neuroprotection of approximately 50% against oxygen-glucose deprivation, an effect comparable to known antioxidants.[9] This suggests a potent role as an endogenous antioxidant in the brain.[8][9]
Anti-Glycation Activity
Advanced Glycation End-products (AGEs) are formed from non-enzymatic reactions between sugars and proteins, leading to protein cross-linking, aggregation, and increased oxidative stress, all hallmarks of neurodegenerative diseases.
-
Carcinine: While less studied than carnosine for this specific activity, its structural similarity suggests it likely possesses anti-glycation properties by quenching reactive carbonyl species, precursors to AGEs.[3]
-
Homocarnosine: Has been shown to prevent cell damage induced by glycation.[10] Like carnosine, it is believed to inhibit the formation of AGEs, thereby reducing neurotoxicity.
Metal Ion Chelation
The dysregulation of biometals like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺) is a critical factor in neurodegeneration, as these ions can catalyze the formation of ROS and promote the aggregation of proteins like amyloid-beta (Aβ).[11][12][13] Metal chelation is a key therapeutic strategy to restore metal homeostasis.[11][14]
-
Carcinine: Effectively chelates transition metals such as Cu²⁺ and Fe²⁺.[4] This action prevents the Fenton reaction, a major source of highly reactive hydroxyl radicals, thus mitigating oxidative damage.[4]
-
Homocarnosine: Similar to its analogues, homocarnosine can chelate metal ions, contributing to its antioxidant effects.[5] This is particularly relevant in the brain, where it is found in high concentrations and can help regulate metal ion homeostasis.[2]
Enzymatic Stability and Bioavailability
A crucial point of differentiation is their resistance to enzymatic degradation. Carnosinase (CN1) is a serum enzyme that hydrolyzes carnosine and its analogues.[1]
-
Carcinine: Lacks the carboxyl group targeted by carnosinase, making it highly resistant to hydrolysis. This intrinsic stability may lead to greater bioavailability and more sustained neuroprotective effects in vivo compared to carnosinase-susceptible peptides.[4]
-
Homocarnosine: Is a substrate for serum carnosinase (CN1), meaning it can be degraded in circulation.[1] This may limit its systemic bioavailability, although its primary role is as an endogenous agent synthesized within the central nervous system.[2]
Quantitative Data Summary
The following tables summarize available quantitative data to facilitate a direct comparison of carcinine and homocarnosine. Note that direct head-to-head comparisons across all standardized assays are limited in the literature.
Table 1: Neuroprotection and 4-HNE Scavenging
| Compound | Assay / Model | Concentration | Result | Source |
| Homocarnosine | Oxygen-Glucose Deprivation (PC12 cells) | 1 mM | ~50% neuroprotection | [9] |
| Carcinine | 4-HNE Adduct Inhibition (Retinal Proteins) | 33.2 ± 0.6 µg/µL (IC50) | Potent inhibition of toxic adduct formation | [4] |
| Carcinine | Light-Induced RDH12 Decrease (Mouse Retina) | 20 mg/day (gavage) | Completely blocked the decrease in RDH12 protein levels | [7] |
Table 2: Comparative Antioxidant and Metal Chelation Potential
| Property | Carcinine | Homocarnosine | Mechanism / Comment | Source |
| Hydroxyl Radical Scavenging | Effective | Effective | Imidazole ring directly quenches •OH radicals. | [4][5][6] |
| Lipid Peroxidation Inhibition | Effective (10-25 mM) | Effective | Interrupts peroxidation chain reactions in membranes. | [4][5] |
| Metal Chelation (Cu²⁺, Fe²⁺) | Yes | Yes | Prevents Fenton reaction-mediated ROS formation. | [4][5][15] |
| Resistance to Carnosinase | High | Low | Carcinine lacks the cleavage site for the enzyme. | [1][4] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the neuroprotective properties of these dipeptides.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Capacity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.[16][17]
-
Principle: The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at 517 nm.[17]
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (ACS grade)
-
Carcinine or Homocarnosine samples
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, amber bottle.[16][17]
-
Sample Preparation: Dissolve test compounds and positive control in the same solvent to create stock solutions, then prepare serial dilutions.[16]
-
Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at various concentrations. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent instead of the sample.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the percentage of scavenging activity against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[17]
Protocol: In Vitro Anti-Glycation Assay (BSA-Glucose Model)
This method evaluates the ability of a compound to inhibit the formation of AGEs in vitro by incubating a protein (Bovine Serum Albumin) with a reducing sugar.[18]
-
Principle: The formation of fluorescent AGEs is measured using a spectrofluorometer. A reduction in fluorescence intensity in the presence of the test compound indicates anti-glycation activity.[19]
-
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (to prevent microbial growth)
-
Carcinine or Homocarnosine samples
-
Positive control (e.g., Aminoguanidine)
-
96-well black microplate and fluorescence plate reader
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a solution in PBS containing BSA (e.g., 10 mg/mL), D-Glucose (e.g., 0.5 M), and Sodium Azide (0.02%).
-
Sample Addition: Add various concentrations of the test compounds or positive control to the reaction mixture. A control group should contain the reaction mixture without any test compound.
-
Incubation: Incubate the sealed plate at 37°C for 7-14 days in the dark.
-
Measurement: After incubation, measure the fluorescence intensity of each well at an excitation wavelength of ~330-370 nm and an emission wavelength of ~400-450 nm.[19]
-
-
Data Analysis: Calculate the percentage of inhibition of AGE formation using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100 Determine the IC50 value from the dose-response curve.
Protocol: Metal Chelating Assay (Ferrozine Assay)
This assay determines the iron (Fe²⁺) chelating capacity of a compound.
-
Principle: The test compound competes with ferrozine (B1204870) for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of this complex, leading to a decrease in color intensity, which is measured spectrophotometrically.
-
Materials:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Carcinine or Homocarnosine samples
-
Positive control (e.g., EDTA)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Reaction Initiation: To the wells of a microplate, add the test sample at various concentrations. Then, add a solution of FeCl₂ (e.g., 2 mM).
-
Complex Formation: Initiate the reaction by adding a ferrozine solution (e.g., 5 mM).
-
Incubation: Shake the mixture and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance of the solution at 562 nm.
-
-
Data Analysis: Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value, which represents the concentration of the compound that chelates 50% of the ferrous ions.
Visualizations: Pathways and Workflows
Figure 1: Chemical classification of Carcinine, Homocarnosine, and Carnosine.
Figure 2: Experimental workflow for the DPPH antioxidant assay.
Figure 3: Multi-modal neuroprotective pathways of Carcinine and Homocarnosine.
Conclusion and Future Directions
Both carcinine and homocarnosine are promising endogenous molecules for therapeutic strategies against neurodegeneration.
-
Homocarnosine's key advantage is its high concentration and natural presence in the brain, suggesting it plays a significant physiological role in neuroprotection.[2] However, its susceptibility to carnosinase degradation may limit its use as a systemically administered drug.[1]
-
Carcinine's primary strength lies in its high resistance to enzymatic hydrolysis, which predicts superior bioavailability and sustained action.[4] Its potent ability to scavenge toxic lipid peroxidation byproducts like 4-HNE is a particularly valuable asset.[7]
The choice between these molecules for drug development may depend on the specific therapeutic goal. Homocarnosine might be a target for strategies aiming to boost endogenous brain defenses, while the stable nature of carcinine makes it a more attractive candidate for direct pharmacological intervention. Future research should focus on direct, side-by-side comparative studies in various in vivo models of neurodegeneration to fully elucidate their relative therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Physiological Evidence that Carnosine Is an Endogenous Neuroprotector Against Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of carnosine and homocarnosine on pheochromocytoma PC12 cells exposed to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Challenges Associated with Metal Chelation Therapy in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
Carcinine vs. Balenine: A Head-to-Head Comparison of Bioavailability
In the realm of histidine-containing dipeptides, both carcinine (B1662310) and balenine (B107396) have emerged as promising alternatives to the more extensively studied carnosine, primarily due to their enhanced resistance to enzymatic degradation, which theoretically leads to superior bioavailability. This guide provides a detailed, evidence-based comparison of the bioavailability of carcinine and balenine for researchers, scientists, and drug development professionals.
Enhanced Metabolic Stability: The Key to Improved Bioavailability
The oral therapeutic potential of dipeptides like carnosine is often hampered by their rapid breakdown by carnosinase enzymes in the serum and tissues.[1] Both carcinine and balenine exhibit structural modifications that render them more resistant to this enzymatic hydrolysis, a critical factor for their increased bioavailability.
Carcinine, or β-alanylhistamine, is a structural analog of carnosine where the carboxyl group of the histidine residue is decarboxylated.[1] This modification makes it a poor substrate for mammalian carnosinases.[1] In contrast, balenine (β-alanyl-Nτ-methyl-L-histidine) has a methylated imidazole (B134444) ring, which also results in a reduced affinity for and hydrolysis by human carnosinase (CN1).[2][3]
Quantitative Bioavailability Parameters
While direct head-to-head clinical studies comparing the pharmacokinetics of carcinine and balenine are currently lacking in published literature, we can draw comparisons from individual studies that have evaluated these compounds, often in relation to carnosine and anserine (B1665513).
Table 1: Comparative In Vitro Enzymatic Hydrolysis
| Compound | Susceptibility to Human Carnosinase (CN1) | Reference |
| Carcinine | Negligible hydrolysis observed. | [1] |
| Balenine | Poor substrate; significantly more resistant to hydrolysis than carnosine and anserine.[4] | [2][3][5] |
| Carnosine | Readily hydrolyzed. | [1][5] |
| Anserine | Intermediate substrate; more resistant than carnosine but less than balenine.[4] | [5] |
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Subject | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | AUC (Area Under the Curve) | Reference |
| Carcinine | Mice | 20 mg (oral) | 1.1 ng/µL (in plasma) | Not Reported | Not Reported | [1] |
| Balenine | Human Volunteers | 1 mg/kg (oral) | ~1.5 µM | Not Reported | Not Reported | [5] |
| 4 mg/kg (oral) | ~7 µM | Not Reported | iAUC was 3.8 times higher than 1 mg/kg dose.[4] | [5] | ||
| 10 mg/kg (oral) | 28 µM | Not Reported | iAUC was 3.7 times higher than 4 mg/kg dose.[4] | [5] | ||
| Carnosine | Human Volunteers | 20 mg/kg (oral) | Barely measurable.[4] | Not Reported | Not Reported | [2][4] |
Note: The data for carcinine is from a study in mice, while the data for balenine and carnosine is from human studies, making a direct comparison challenging. The carcinine study also provides limited pharmacokinetic parameters.
The available data strongly suggests that both carcinine and balenine have significantly greater bioavailability than carnosine. Balenine, in particular, has demonstrated a dose-dependent increase in plasma concentrations in humans, with a peak plasma concentration approximately 18 to 26 times higher than that of anserine at similar doses.[4] While quantitative human pharmacokinetic data for carcinine is not yet available, its profound resistance to carnosinase suggests it would also exhibit high bioavailability.
Experimental Protocols
In Vivo Pharmacokinetic Study of Balenine in Humans
A study investigating the bioavailability of balenine involved the following protocol:
-
Subjects: Six healthy human volunteers.
-
Administration: Three increasing oral doses of balenine (1, 4, and 10 mg/kg) were administered acutely.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of balenine were determined using a validated UHPLC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax and incremental Area Under the Curve (iAUC), were calculated.
General Protocol for In Vivo Pharmacokinetic Study (as would be applied to Carcinine)
A typical experimental workflow to determine the bioavailability of a compound like carcinine would involve:
-
Animal Model: Acclimatized Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) is administered to establish a reference for absolute bioavailability.
-
Oral (PO) Group: A single, higher dose (e.g., 50 mg/kg) is administered via oral gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points after dosing.
-
Sample Processing: Plasma is separated via centrifugation and stored at -80°C.
-
Bioanalysis: Plasma concentrations of carcinine are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis. Absolute oral bioavailability (%F) is determined by comparing the dose-normalized AUC from the oral and IV routes.[1]
Visualizing the Experimental Workflow
References
Establishing the Purity of Synthetic Carcinine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods used to establish the purity of synthetic carcinine (B1662310) hydrochloride. It offers a comparative analysis with its structural analog, L-carnosine, and presents detailed experimental protocols and data to aid researchers in selecting appropriate quality control strategies. The purity of synthetic compounds is paramount in research and drug development to ensure experimental reproducibility, safety, and efficacy.[1]
Comparative Purity Analysis: Carcinine Hydrochloride vs. L-Carnosine
Carcinine (β-alanylhistamine) and L-carnosine (β-alanyl-L-histidine) are closely related imidazole-containing dipeptides.[2] While both are subjects of research for their antioxidant and potential therapeutic properties, their purity requirements and impurity profiles can differ based on their synthesis and intended applications. The following table summarizes key purity attributes and common analytical findings for research-grade synthetic versions of these compounds.
| Parameter | Synthetic this compound | Synthetic L-Carnosine |
| Typical Purity (HPLC) | ≥98%[3] | ≥99.5% |
| Primary Analytical Methods | HPLC, LC-MS, NMR[1] | HPLC, LC-MS, NMR, Capillary Electrophoresis[4][5] |
| Common Organic Impurities | Unreacted β-alanine and histamine, synthesis byproducts, degradation products (hydrolysis to β-alanine and histamine).[1] | Residual β-alanine and L-histidine, methylated analogs (e.g., anserine), diketopiperazine cyclization products, oxidized species.[5] |
| Potential Chiral Impurities | D-histamine related impurities if non-stereospecific synthesis is used.[1] | Enantiomeric impurities (D-carnosine) which may have different biological activity. |
| Acceptance Criteria (Research) | Purity of ≥98% is often acceptable for general research.[1] | High purity is crucial, with individual impurities often controlled to <0.5%.[5] |
| Acceptance Criteria (Pharma) | Purity of ≥99% with characterization of any impurity >0.1%.[1] | Stringent control of impurities is required, often with specific limits for known and unknown impurities. |
Experimental Protocols for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of synthetic this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
HPLC is the primary method for quantifying the purity of this compound by separating it from potential impurities.[1]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used. Hydrophilic Interaction Chromatography (HILIC) is also a suitable alternative.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where carcinine absorbs, for instance, 205 nm.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Data Interpretation: Purity is calculated based on the area percentage of the main carcinine peak relative to the total area of all observed peaks in the chromatogram.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight of carcinine and identify unknown impurities.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a solvent suitable for LC-MS, such as a mixture of water and acetonitrile with 0.1% formic acid.[1]
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data for accurate mass determination.
-
Data Acquisition: Acquire full scan mass spectra to detect all ions within a specified mass range. For impurity identification, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.[1]
-
-
Data Interpretation: The molecular weight of carcinine is confirmed by observing its corresponding molecular ion. The mass-to-charge ratio (m/z) of unexpected peaks can be used to deduce the elemental composition and potential structure of impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the synthesized this compound and can help in the definitive identification of impurities.[7]
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
-
Data Interpretation: The chemical shifts, coupling constants, and correlations in the NMR spectra are used to confirm the expected structure of carcinine. The presence of unexpected signals can indicate impurities, and their structure can often be elucidated from the NMR data.
Visualizing the Workflow and Comparisons
The following diagrams illustrate the experimental workflow for purity determination and a conceptual comparison of purity considerations for carcinine and carnosine.
References
- 1. benchchem.com [benchchem.com]
- 2. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 4. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 7. unodc.org [unodc.org]
Navigating the Clinical Trial Landscape for Carcinine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carcinine (B1662310) hydrochloride, a stabilized analog of the naturally occurring dipeptide carnosine, is emerging as a promising therapeutic agent due to its potent anti-glycation, antioxidant, and neuroprotective properties. As interest in this compound grows, so does the need for well-designed clinical trials to substantiate its efficacy and safety. This guide provides a comparative overview of clinical trial design considerations for carcinine hydrochloride studies, contrasting it with other notable anti-glycation agents and detailing essential experimental protocols and underlying signaling pathways.
Key Clinical Trial Design Considerations for this compound
Clinical trials for this compound should be meticulously designed to evaluate its efficacy in mitigating the effects of advanced glycation end-products (AGEs) and oxidative stress. Drawing from preclinical data and trials of similar compounds, a robust study design would incorporate the following elements:
-
Study Population: Target populations should be those with conditions where AGEs and oxidative stress are implicated, such as skin aging, diabetes and its complications, or neurodegenerative diseases.
-
Intervention and Dosage: Based on existing studies on a branded form of decarboxy carcinine HCl (Glycoxil®), a daily oral dose of around 300 mg has been used in skin aging studies.[1] Dose-ranging studies would be crucial in Phase II trials to establish optimal therapeutic dosage.
-
Duration: For chronic conditions like skin aging or diabetic complications, a trial duration of at least 3-6 months is recommended to observe significant changes in relevant biomarkers and clinical endpoints.
-
Primary and Secondary Endpoints:
-
For Skin Aging: Primary endpoints could include changes in skin elasticity, hydration, and the visual assessment of wrinkles. Secondary endpoints might involve the measurement of skin AGEs via non-invasive autofluorescence.
-
For Diabetic Complications: Primary endpoints could focus on changes in HbA1c, serum creatinine (B1669602), and markers of microvascular function. Secondary endpoints could include urinary AGEs and markers of oxidative stress.
-
-
Biomarker Analysis: Serial monitoring of biomarkers is essential. This includes plasma and urinary levels of specific AGEs (e.g., CML, CEL), markers of oxidative stress (e.g., F2-isoprostanes, malondialdehyde), and inflammatory markers (e.g., hs-CRP, TNF-α).
Performance Comparison with Alternative Anti-Glycation Agents
This compound's primary competitors in the anti-glycation space include aminoguanidine (B1677879) and pyridoxamine (B1203002). While both have been investigated in clinical trials, they come with their own set of considerations.
| Feature | This compound | Aminoguanidine | Pyridoxamine |
| Primary Mechanism | Traps reactive carbonyl species, scavenges free radicals, histamine (B1213489) H3 receptor antagonist. | Traps reactive dicarbonyl compounds to prevent AGE formation.[2][3][4] | Scavenges reactive carbonyl species and inhibits the formation of AGEs and advanced lipoxidation end-products (ALEs).[5][6][7] |
| Preclinical Efficacy (Quantitative Data) | 4-HNE Scavenging IC50: 33.2 ± 0.6 µg/µL[8]Inhibition of Linoleic Acid Peroxidation: Effective at 10-25 mM[9] | Inhibition of AGEs formation (in vitro): Significant inhibition at concentrations of 1-2 mM.[4] | Reduction in serum creatinine rise in diabetic patients: Statistically significant (p < 0.03) in a merged dataset from Phase 2 trials.[6] |
| Clinical Trial Status | Early-phase clinical studies for skin aging and type 2 diabetes have been conducted.[1] | Clinical trials for diabetic nephropathy were terminated early due to safety concerns and lack of efficacy.[2][3] | Phase 2 clinical trials completed for diabetic nephropathy with some positive signals on preserving renal function.[6][7] Ongoing trials for microvascular function in type 2 diabetes.[5] |
| Noted Advantages | High stability and resistance to enzymatic hydrolysis by carnosinase, suggesting better bioavailability than carnosine.[1][10] | Well-characterized as a potent inhibitor of AGEs formation. | A vitamer of vitamin B6 with a good safety profile in clinical trials.[7] |
| Potential Limitations | Limited long-term clinical data and a need for more extensive pharmacokinetic and pharmacodynamic studies in humans. | Concerns regarding toxicity and adverse effects have halted its clinical development.[3] | Mixed results in clinical trials, with some studies showing no significant benefit on primary endpoints.[7] |
Experimental Protocols
Accurate and reproducible measurement of key biomarkers is fundamental to the success of clinical trials involving anti-glycation and antioxidant agents. Below are detailed methodologies for critical experiments.
Measurement of Advanced Glycation End-Products (AGEs)
1. Sample Collection and Preparation:
-
Blood: Collect whole blood in EDTA tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Collect 24-hour urine samples. Aliquot and store at -80°C.
-
Skin Biopsy: For mechanistic studies, a small punch biopsy (e.g., 3mm) can be obtained from a sun-protected area.
2. Quantification of Specific AGEs (e.g., Carboxymethyl-lysine - CML):
-
Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).
-
Protocol:
-
Protein precipitation from plasma or urine samples using a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Hydrolysis of the protein pellet with 6N HCl at 110°C for 24 hours.
-
Derivatization of the amino acids with a suitable reagent to improve chromatographic separation and detection.
-
Injection of the derivatized sample into the HPLC-MS/MS system.
-
Separation of CML from other amino acids on a C18 reverse-phase column.
-
Detection and quantification of CML using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with the use of a stable isotope-labeled internal standard.
-
3. Non-invasive Measurement of Skin Autofluorescence (SAF):
-
Method: Use of an AGE Reader device.
-
Protocol:
-
The device illuminates a small area of the skin (typically the forearm) with light of a specific wavelength.
-
The fluorescence emitted by AGEs in the skin is detected.
-
The intensity of the fluorescence is calculated and expressed as an arbitrary unit, which correlates with the level of AGE accumulation in the skin.
-
Assessment of Total Antioxidant Capacity (TAC)
1. Sample Preparation:
-
Plasma or serum is typically used. Ensure samples are protected from light and oxidation during handling.
2. Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
-
Protocol:
-
Prepare a reaction mixture containing the fluorescent probe (e.g., fluorescein) and the sample in a 96-well plate.
-
Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).
-
Monitor the decay of fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the area under the curve (AUC) for the sample and compare it to the AUC of a standard antioxidant (e.g., Trolox).
-
Results are expressed as Trolox equivalents (TE).
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of this compound is crucial for interpreting clinical trial data. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Carcinine's multifaceted mechanism of action.
Caption: The AGE-RAGE signaling pathway and carcinine's point of intervention.
References
- 1. Surgical & Cosmetic Dermatology | Oral supplementation of the nutraceutical decarboxy carcinine HCl for rhytids and skin rejuvenation [surgicalcosmetic.org.br]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biosiltech.com [biosiltech.com]
Safety Operating Guide
Safe Disposal of Carcinine Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Carcinine Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and should be performed in accordance with your institution's specific environmental health and safety (EHS) protocols.
Hazard and Safety Summary
This compound presents several hazards that necessitate careful handling and disposal. It is crucial to be aware of these before beginning any procedure.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315) | P280: Wear protective gloves.[1] |
| Eye Damage | Category 1 (H318) | P280: Wear eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) | P261: Avoid breathing dust. |
| Aquatic Hazard | Acute, Category 3 (H402) | P273: Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Managing Spills
In the event of a spill, immediate and proper cleanup is critical to prevent contamination and exposure.
-
Small Spills (Solid):
-
Large Spills:
Waste Collection and Segregation
Proper collection and segregation of chemical waste are fundamental for safe disposal.
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof container designated for solid chemical waste.
-
The label should include "this compound," the relevant hazard pictograms (Corrosive, Irritant), and the date.
-
-
Collecting the Waste:
-
Place all materials contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup debris, into the designated waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
"Empty" containers that once held this compound should be treated as hazardous waste unless properly decontaminated.
-
Rinse the container three times with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste.
-
Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policy.
-
Storage and Final Disposal
-
Temporary Storage:
-
Keep the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Store away from incompatible materials.
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Carcinine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carcinine Hydrochloride. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and summarizes key physicochemical properties. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Physicochemical and Safety Data
This compound, also known as Decarboxy carnosine hydrochloride or β-Alanylhistamine dihydrochloride (B599025), is a corrosive irritant.[1] The following table summarizes its key properties and hazard information.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | [2] |
| Molecular Weight | 255.14 g/mol | [1][2] |
| Appearance | White to beige powder | [2] |
| Solubility | >15 mg/mL in H₂O | [2] |
| Storage Temperature | -20°C, desiccated | [2] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][2] |
| H318: Causes serious eye damage | [1][2] | |
| H335: May cause respiratory irritation | [2] | |
| Signal Word | Danger | [2] |
Personal Protective Equipment (PPE)
A cautious approach, treating this compound as a potentially hazardous substance, is mandatory.[3] The following PPE is required to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety goggles with side shields or face shield | Must be worn at all times to protect against splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use.[3] Double gloving is recommended. |
| Body Protection | Long-sleeved laboratory coat or gown | Should have a closed front and elasticized cuffs to provide a barrier against contamination.[3] |
| Respiratory | N95 mask or full-face respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3] |
Operational Plan: Step-by-Step Handling Procedures
The following procedures ensure the safe handling of this compound throughout the experimental workflow.[3]
-
Receiving and Storage:
-
Weighing and Solution Preparation:
-
All weighing of this compound powder must be conducted in a certified chemical fume hood or a balance enclosure to control dust.[3]
-
Ensure all necessary PPE is donned correctly before weighing.[3]
-
Use a clean spatula to carefully transfer the powder, avoiding the creation of dust.[3]
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.[3]
-
-
Experimental Use:
-
Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid all direct contact with the substance. Do not ingest, inhale, or allow contact with skin and eyes.[3]
-
Mouth pipetting is strictly prohibited. Use mechanical pipetting aids.[3]
-
Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[3]
-
Spill Management
In the event of a spill, immediate and appropriate action must be taken.[3]
-
Restrict Access: Immediately cordon off the affected area to prevent the spread of the powder.[3]
-
Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.[3]
-
Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.[3]
-
Cleanup: Moisten the paper towels with a 70% ethanol (B145695) solution and carefully wipe up the spill, working from the outside in.[3]
-
Decontamination: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol.[3]
-
Disposal: Place all cleanup materials in a sealed, labeled bag and dispose of as solid chemical waste.[3]
-
Wash Hands: Thoroughly wash your hands with soap and water.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed bag and disposed of as solid chemical waste according to your institution's guidelines.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous chemical waste container.[3] Do not empty into drains.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols and Signaling Pathways
While this compound has been used to study its effects on dopaminergic neuron degeneration, specific, detailed experimental protocols for its general handling are encompassed by the safety and operational plans outlined above.[2] No specific signaling pathways involving this compound that would necessitate a complex diagram have been identified in the reviewed literature. Its primary known biological activity is as a selective histamine (B1213489) H3 antagonist.[2][5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
